molecular formula C45H73N3O13 B15609796 JH-FK-08

JH-FK-08

Katalognummer: B15609796
Molekulargewicht: 864.1 g/mol
InChI-Schlüssel: KZHXJIMMUSFOEN-WZFPVHIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JH-FK-08 is a useful research compound. Its molecular formula is C45H73N3O13 and its molecular weight is 864.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H73N3O13

Molekulargewicht

864.1 g/mol

IUPAC-Name

methyl N-[(Z)-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-ylidene]amino]carbamate

InChI

InChI=1S/C45H73N3O13/c1-11-31-19-25(2)18-26(3)20-37(57-8)40-38(58-9)22-28(5)45(55,61-40)41(51)42(52)48-17-13-12-14-33(48)43(53)60-39(27(4)21-30-15-16-34(49)36(23-30)56-7)29(6)35(50)24-32(31)46-47-44(54)59-10/h19,21,26,28-31,33-40,49-50,55H,11-18,20,22-24H2,1-10H3,(H,47,54)/b25-19+,27-21+,46-32-/t26-,28+,29+,30?,31+,33-,34+,35-,36+,37-,38-,39+,40+,45+/m0/s1

InChI-Schlüssel

KZHXJIMMUSFOEN-WZFPVHIYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

JH-FK-08: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-FK-08 is a novel, semi-synthetic analog of the natural product FK520, developed through structure-guided design to selectively inhibit fungal calcineurin. This technical guide provides an in-depth overview of the antifungal spectrum of activity of this compound, detailing its potency against key pathogenic fungi. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for invasive fungal infections.

Introduction

Invasive fungal infections are a significant and growing threat to public health, particularly in immunocompromised patient populations. The limited arsenal (B13267) of antifungal drugs and the emergence of resistance necessitate the development of novel therapeutic agents with improved efficacy and safety profiles. Calcineurin, a Ca2+/calmodulin-activated serine/threonine phosphatase, is a highly conserved and essential virulence factor in many pathogenic fungi, making it an attractive target for antifungal drug development.

This compound is a C22-modified FK520 analog that has been rationally designed to exhibit potent antifungal activity through the inhibition of fungal calcineurin while having reduced immunosuppressive effects compared to its parent compound. This targeted approach aims to overcome the primary limitation of using calcineurin inhibitors as antifungals.

Antifungal Spectrum of Activity

The in vitro antifungal activity of this compound has been evaluated against a range of medically important fungal pathogens. The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values, which represent the lowest concentration of the drug that inhibits fungal growth, have been determined using standardized broth microdilution methods.

Table 1: In Vitro Antifungal Activity of this compound and Related Analogs

Fungal SpeciesDrugMIC/MEC Range (µg/mL)MIC80 (µg/mL)
Cryptococcus neoformansThis compound-0.8[1]
Cryptococcus neoformansC22-modified FK520 analogs0.2 - 2-
Aspergillus fumigatusC22-modified FK520 analogs0.6 - 2.5-
Candida albicansThis compoundSynergistic with Gwt1 inhibitors-

Data for C22-modified FK520 analogs are included to provide a broader context of the potential activity of this class of compounds.

Mechanism of Action: Calcineurin Signaling Pathway

This compound exerts its antifungal effect by inhibiting the fungal calcineurin signaling pathway. This pathway is crucial for fungal stress responses, morphogenesis, and virulence. This compound, in a complex with the immunophilin FKBP12, binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of downstream targets, most notably the transcription factor Crz1. The inhibition of Crz1 activation disrupts the expression of genes essential for cell wall integrity, ion homeostasis, and survival in the host environment.

Calcineurin_Signaling_Pathway Fungal Calcineurin Signaling Pathway cluster_Nucleus Nucleus Stress Environmental Stress (e.g., Antifungal Drugs, Host Environment) Ca_influx Ca²⁺ Influx Stress->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Crz1_P Crz1-P (Inactive) Calcineurin_active->Crz1_P Dephosphorylates JH_FK_08 This compound FKBP12 FKBP12 JH_FK_08->FKBP12 Complex This compound-FKBP12 Complex FKBP12->Complex Complex->Calcineurin_active Inhibits Crz1 Crz1 (Active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocation Gene_expression Gene Expression (Stress Response, Virulence) Crz1->Gene_expression

Fungal Calcineurin Signaling Pathway Inhibition by this compound

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and are provided as a guide for the in vitro evaluation of this compound.

Broth Microdilution Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control.

Broth_Microdilution_Yeast Broth Microdilution Workflow for Yeasts cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture (SDA, 35°C, 24-48h) McFarland 0.5 McFarland Standardization Yeast_Culture->McFarland Inoculum Inoculum Dilution (RPMI 1640) McFarland->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading

Broth microdilution workflow for yeast susceptibility testing.
Broth Microdilution Assay for Molds (e.g., Aspergillus spp.)

This method is adapted from the CLSI M38 guidelines.

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Follow the same procedure as for yeasts to prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate the microtiter plate with the conidial suspension.

    • Include appropriate growth and sterility controls.

    • Incubate the plates at 35°C for 48-72 hours.

  • MEC Determination:

    • For compounds that do not completely inhibit growth but cause morphological changes, a Minimum Effective Concentration (MEC) is determined. The MEC is the lowest drug concentration at which small, rounded, compact hyphal forms are observed compared to the filamentous growth in the control well.

Broth_Microdilution_Mold Broth Microdilution Workflow for Molds cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mold_Culture Mold Culture (PDA, 35°C, 5-7 days) Conidia_Harvest Conidia Harvest Mold_Culture->Conidia_Harvest Inoculum Inoculum Standardization (RPMI 1640) Conidia_Harvest->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 48-72h) Inoculation->Incubation MEC_Reading MEC Determination (Microscopic Examination) Incubation->MEC_Reading

References

JH-FK-08: A Novel Antifungal Agent with Reduced Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review of Preclinical Data

JH-FK-08, a novel C-22 modified analog of the natural product FK520 (ascomycin), has emerged as a promising antifungal candidate with a significantly improved therapeutic index compared to its parent compounds, FK506 (tacrolimus) and FK520. By selectively targeting fungal calcineurin while exhibiting reduced inhibition of the mammalian counterpart, this compound presents a potential solution to the dose-limiting immunosuppressive side effects of existing calcineurin inhibitors. This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its quantitative data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to relevant compounds.

Table 1: In Vitro Antifungal Activity

CompoundOrganismMIC/MIC80 (µg/mL)
This compound Cryptococcus neoformans0.8
FK506Cryptococcus neoformansNot explicitly stated in reviewed literature
FK520Cryptococcus neoformansNot explicitly stated in reviewed literature

Table 2: In Vitro Immunosuppressive Activity

CompoundAssayIC50 (nM)
This compound IL-2 Expression Inhibition42.6
FK506IL-2 Expression InhibitionNot explicitly stated in reviewed literature
FK520IL-2 Expression InhibitionNot explicitly stated in reviewed literature

Table 3: In Vivo Efficacy in a Murine Model of Cryptococcosis

CompoundDoseRoute of AdministrationOutcome
This compound 40 mg/kgIntraperitonealSignificantly reduced organ fungal burden[1]
Fluconazole (B54011)6 mg/kgIntraperitonealReduced organ fungal burden[1]

Note: Direct comparative quantitative data for FK506 and FK520 under the same experimental conditions as this compound were not available in the reviewed literature. The provided data for this compound is based on specific published studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound.

Synthesis of this compound

This compound is a C-22 modified FK520 analog. The general synthesis involves a condensation reaction between FK520 and a suitable hydrazine (B178648) derivative.

General Procedure for the Synthesis of C-22 Modified FK520 Analogs:

  • A solution of FK520 is prepared in an appropriate solvent, such as ethanol (B145695) or methanol.

  • The desired hydrazine derivative is added to the solution.

  • For certain reactions, a catalytic amount of trifluoroacetic acid (TFA) may be added.

  • The reaction mixture is stirred at a specific temperature (ranging from 25°C to 90°C) for an extended period (typically 48 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product is purified using column chromatography on silica (B1680970) gel to yield the desired C-22 modified FK520 analog.[1]

In Vitro Antifungal Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of this compound against Cryptococcus neoformans is determined using a broth microdilution method.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • A standardized inoculum of C. neoformans is prepared and added to each well.

  • The plates are incubated at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control, often measured spectrophotometrically.

In Vitro Immunosuppressive Activity Assay (IL-2 Expression)

The immunosuppressive activity of this compound is assessed by its ability to inhibit the production of Interleukin-2 (IL-2) in stimulated T-cells.

  • Murine splenocytes are harvested and cultured in complete RPMI medium.

  • The cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of varying concentrations of this compound, FK506 (as a positive control), or vehicle control.

  • After an incubation period (typically 24-48 hours), the cell culture supernatants are collected.

  • The concentration of IL-2 in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of IL-2 production, is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Cryptococcosis

The antifungal efficacy of this compound in vivo is evaluated in a murine model of disseminated cryptococcosis.

  • Female A/J mice are infected intranasally with a lethal inoculum of C. neoformans strain H99.

  • Twenty-four hours post-infection, treatment is initiated. Mice are treated intraperitoneally twice daily with either vehicle control, fluconazole (e.g., 6 mg/kg), or this compound (e.g., 40 mg/kg).

  • Treatment is continued for a specified period (e.g., 14 days).

  • At the end of the treatment period, mice are euthanized, and organs (lungs, brain, spleen) are harvested.

  • The fungal burden in each organ is determined by homogenizing the tissue and plating serial dilutions on Sabouraud dextrose agar (B569324) plates. The number of colony-forming units (CFUs) is counted after incubation.[1]

Signaling Pathways and Mechanism of Action

This compound, like its parent compounds, exerts its antifungal effect by inhibiting the calcineurin signaling pathway, which is crucial for fungal virulence and survival under stress conditions.

Calcineurin Inhibition Pathway

Calcineurin_Inhibition cluster_fungal_cell Fungal Cell FKBP12 FKBP12 Complex This compound-FKBP12 Complex FKBP12->Complex JHFK08 This compound JHFK08->FKBP12 Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibition Calcineurin_inactive Calcineurin (Inactive) Crz1_P Crz1-P Calcineurin_active->Crz1_P Dephosphorylation CaM Calmodulin (CaM) CaM->Calcineurin_active Ca2 Ca²⁺ Ca2->CaM Crz1 Crz1 Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Stress_Response_Genes Stress Response Genes Nucleus->Stress_Response_Genes Activation Virulence Virulence & Survival Stress_Response_Genes->Virulence InVivo_Workflow start Start infection Intranasal Infection of Mice with C. neoformans start->infection treatment Initiate Treatment (24h post-infection) - Vehicle - Fluconazole (6 mg/kg) - this compound (40 mg/kg) infection->treatment monitoring Daily Treatment and Monitoring (14 days) treatment->monitoring euthanasia Euthanasia and Organ Harvest (Lungs, Brain, Spleen) monitoring->euthanasia burden_assay Determine Fungal Burden (CFU plating) euthanasia->burden_assay analysis Data Analysis and Comparison burden_assay->analysis end End analysis->end

References

JH-FK-08: A C-22 Modified FK520 Analog with Enhanced Fungal Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the global fight against invasive fungal infections, a critical need exists for novel antifungal agents with improved efficacy and reduced toxicity. Calcineurin, a serine-threonine phosphatase, is a validated and essential virulence factor in major human fungal pathogens, making it a prime target for antifungal drug development. However, the clinical utility of existing calcineurin inhibitors like FK506 (tacrolimus) and FK520 (ascomycin) is hampered by their potent immunosuppressive activity in humans. This technical guide details the development and characterization of JH-FK-08, a C-22 modified analog of FK520, which has been engineered to exhibit enhanced fungal specificity and reduced immunosuppression. Through structure-guided design, this compound demonstrates potent antifungal activity, particularly against Cryptococcus neoformans, while displaying significantly lower immunosuppressive effects compared to its parent compound. This document provides a comprehensive overview of its synthesis, mechanism of action, biological activity, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for C-22 Modification of FK520

FK520, a natural analog of FK506, inhibits calcineurin by forming a complex with the immunophilin FKBP12.[1] While effective against fungal pathogens, this inhibition also occurs in human T-cells, leading to immunosuppression.[2] Structural analyses of fungal and human calcineurin-FKBP12-drug complexes have revealed that the C-22 position of FK506/FK520 is a key region for exploiting differences between the fungal and human targets.[1][2] Modifications at this position can be designed to selectively reduce binding to the human complex while maintaining or enhancing affinity for the fungal counterpart.[3][4] This structure-guided approach led to the synthesis of a series of C-22 modified FK520 analogs, with this compound emerging as a promising lead candidate.[2][4] this compound was developed to possess a favorable therapeutic index, balancing potent antifungal activity with minimized immunosuppressive side effects.[3][4]

Synthesis of this compound

This compound is synthesized from the parent compound FK520 through a one-step condensation reaction. This reaction specifically targets the C-22 carbonyl group of FK520, exploiting its unique reactivity towards hydrazine (B178648) derivatives.[2] This selective modification allows for the introduction of various substituents at the C-22 position, enabling the exploration of structure-activity relationships.[5]

General Synthesis Scheme:

G FK520 FK520 Conditions EtOH, 90°C, 48h or MeOH, TFA (cat), 25°C, 48h FK520->Conditions Hydrazine Hydrazine Derivative (RNHNH2) Hydrazine->Conditions JH_FK_08 This compound (C-22 Modified Analog) Conditions->JH_FK_08

Caption: One-step synthesis of C-22 modified FK520 analogs like this compound.[2][5]

Mechanism of Action: Targeting Fungal Calcineurin

This compound, like its parent compound FK520, functions by inhibiting the phosphatase activity of calcineurin. However, its C-22 modification is designed to introduce selectivity for the fungal enzyme complex. The proposed mechanism involves the following steps:

  • Binding to FKBP12: this compound first binds to the intracellular immunophilin FKBP12.

  • Formation of the Ternary Complex: The this compound/FKBP12 complex then binds to calcineurin, forming a ternary complex.

  • Inhibition of Calcineurin Activity: This ternary complex formation sterically blocks the active site of calcineurin, preventing it from dephosphorylating its substrates.

  • Disruption of Fungal Stress Response: In fungi, calcineurin is a critical component of stress response pathways. Its inhibition disrupts the ability of the fungus to survive in the host environment.

The C-22 modification in this compound is hypothesized to create unfavorable interactions within the binding pocket of the human calcineurin-FKBP12 complex, thereby reducing its binding affinity and subsequent immunosuppressive effect. Conversely, the modification is designed to be accommodated by the fungal counterpart, preserving its potent antifungal activity.[3]

G cluster_fungal Fungal Cell cluster_human Human T-Cell JH-FK-08_fungal This compound FKBP12_fungal Fungal FKBP12 JH-FK-08_fungal->FKBP12_fungal Binds Complex_fungal This compound/FKBP12 Complex FKBP12_fungal->Complex_fungal Calcineurin_fungal Fungal Calcineurin Complex_fungal->Calcineurin_fungal Binds Inhibition_fungal Inhibition Calcineurin_fungal->Inhibition_fungal Stress_Response Stress Response Disrupted Inhibition_fungal->Stress_Response JH-FK-08_human This compound FKBP12_human Human FKBP12 JH-FK-08_human->FKBP12_human Binds Complex_human This compound/FKBP12 Complex FKBP12_human->Complex_human Calcineurin_human Human Calcineurin Complex_human->Calcineurin_human Reduced Binding Reduced_Inhibition Reduced Inhibition Calcineurin_human->Reduced_Inhibition IL2_Production IL-2 Production Reduced_Inhibition->IL2_Production

Caption: Proposed selective mechanism of action of this compound.

Quantitative Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. The key findings are summarized in the tables below, comparing its activity to the parent compounds FK506 and FK520.

Table 1: In Vitro Antifungal and Immunosuppressive Activity

CompoundAntifungal Activity (MIC against C. neoformans)Immunosuppressive Activity (IL-2 Inhibition IC50)
FK5060.05 µg/mL[4]0.19 nM[4]
FK520Not explicitly stated, but used as parentNot explicitly stated, but used as parent
This compound0.8 µg/mL[4]42.6 nM[4]

Table 2: In Vivo Efficacy in a Murine Cryptococcosis Model

Treatment GroupDosageOutcome
Vehicle--
Fluconazole6 mg/kg (twice daily, i.p.)Significant reduction in fungal burden[6]
This compound40 mg/kg (twice daily, i.p.)Significant reduction in lung fungal burden[2][6]
This compound + Fluconazole40 mg/kg + 6 mg/kgSynergistic effect observed[4]

These data highlight the significantly reduced immunosuppressive activity of this compound (approximately 470-fold less than FK506) while maintaining potent antifungal activity against C. neoformans.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G A Prepare fungal inoculum C Add inoculum to wells A->C B Serially dilute this compound in microtiter plate B->C D Incubate at 35°C for 48-72 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for antifungal susceptibility testing.

In Vitro Immunosuppression Assay (IL-2 Production)

The immunosuppressive activity of this compound is assessed by measuring its effect on the production of interleukin-2 (B1167480) (IL-2) from stimulated primary mouse CD4+ T-cells.[2]

  • Isolation of CD4+ T-cells: Primary CD4+ T-cells are isolated from mouse spleens.

  • Cell Culture and Stimulation: The isolated T-cells are cultured in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies).

  • Treatment with Compounds: The cells are treated with varying concentrations of this compound, FK506, or FK520.

  • Measurement of IL-2: After an incubation period, the supernatant is collected, and the concentration of IL-2 is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Murine Model of Cryptococcosis

The in vivo efficacy of this compound is evaluated in a murine model of pulmonary cryptococcosis.

  • Infection: A/J mice are intranasally inoculated with a suspension of C. neoformans strain H99.[6]

  • Treatment: Treatment with this compound, fluconazole, or a combination is initiated, typically administered intraperitoneally (i.p.) twice daily.[6]

  • Assessment of Fungal Burden: After a defined treatment period (e.g., 14 days), mice are euthanized, and organs (lungs, brain, spleen) are harvested.[6] The fungal burden in each organ is determined by homogenizing the tissue and plating serial dilutions on appropriate agar (B569324) plates to count colony-forming units (CFUs).

  • Survival Studies: In separate cohorts, animal survival is monitored over time to assess the impact of the treatment on mortality.

Conclusion and Future Directions

This compound represents a significant advancement in the development of fungus-specific calcineurin inhibitors. Its C-22 modification successfully decouples the antifungal and immunosuppressive activities inherent in its parent compound, FK520. The potent in vitro activity against C. neoformans and the promising in vivo efficacy in a murine infection model underscore its potential as a novel therapeutic agent.[2] Further research is warranted to explore its activity against a broader range of fungal pathogens, to optimize its pharmacokinetic and pharmacodynamic properties, and to conduct preclinical safety and toxicology studies. The structure-guided approach employed in the design of this compound serves as a powerful paradigm for the development of next-generation antifungal drugs with improved therapeutic profiles.[3]

References

Foundational Research on Calcineurin Inhibitors in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on calcineurin inhibitors in fungi. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, key experimental data, and relevant methodologies in this critical area of mycology. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic targets, and the calcineurin signaling pathway represents a particularly promising avenue.

The Fungal Calcineurin Signaling Pathway: A Central Regulator of Stress Response and Virulence

The calcineurin signaling pathway is a highly conserved cascade in eukaryotes, playing a pivotal role in translating calcium signals into cellular responses. In fungi, this pathway is integral to a wide array of physiological processes, including stress adaptation, morphogenesis, and virulence.[1][2][3]

Mechanism of Activation:

An influx of calcium ions (Ca²⁺) into the fungal cell, often triggered by environmental stressors, initiates the activation of the pathway.[4][5] These calcium ions bind to calmodulin (CaM), a small, highly conserved calcium-binding protein.[6][7] The Ca²⁺/CaM complex then binds to the regulatory subunit of calcineurin (CnaB), leading to a conformational change in the catalytic subunit (CnaA).[2][4] This change displaces an autoinhibitory domain, thereby activating the serine/threonine phosphatase activity of CnaA.[3][4]

Downstream Effects:

Once activated, calcineurin dephosphorylates a key transcription factor, Crz1 (in fungi) or its homolog NFAT (in mammals).[3][7] Dephosphorylated Crz1 translocates to the nucleus, where it modulates the expression of a multitude of genes involved in:

  • Stress Response: Adaptation to environmental challenges such as high temperature, osmotic stress, and cell wall-damaging agents.[2][3]

  • Morphogenesis: Regulation of hyphal growth and dimorphic transitions, which are crucial for tissue invasion by pathogenic fungi.[8]

  • Virulence: The ability of the fungus to cause disease in a host.[4][9]

  • Drug Resistance: Tolerance and resistance to conventional antifungal drugs.[1][6]

The central role of calcineurin in these critical fungal processes makes it an attractive target for the development of novel antifungal therapies.[7][10]

Calcineurin_Signaling_Pathway ext_stimuli Environmental Stress (e.g., High Temperature, Antifungals) ca_channel Ca²⁺ Channels (e.g., Cch1/Mid1) ext_stimuli->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens cam Calmodulin (CaM) ca_influx->cam ca_cam Ca²⁺/CaM Complex calcineurin Calcineurin (CnaA/CnaB) ca_cam->calcineurin Activates crz1_p Crz1-P (Inactive) calcineurin->crz1_p Dephosphorylates crz1 Crz1 (Active) crz1_p->crz1 nucleus Nucleus crz1->nucleus Translocates gene_exp Gene Expression (Stress Response, Virulence, Morphogenesis) nucleus->gene_exp

Fungal Calcineurin Signaling Pathway

Mechanism of Action of Calcineurin Inhibitors

The primary classes of calcineurin inhibitors are the natural products cyclosporine A (CsA) and tacrolimus (B1663567) (FK506). These compounds exert their inhibitory effects by forming complexes with intracellular proteins known as immunophilins.[4][11]

  • Cyclosporin A (CsA): Binds to cyclophilin A (CypA).[11]

  • Tacrolimus (FK506): Binds to FK506-binding protein 12 (FKBP12).[4]

The resulting drug-immunophilin complex then binds to the calcineurin heterodimer (CnaA/CnaB), sterically blocking the substrate from accessing the active site of the phosphatase.[4] This inhibition prevents the dephosphorylation of Crz1, thereby halting its nuclear translocation and the subsequent downstream gene expression.[4]

A significant challenge in utilizing CsA and FK506 as antifungal agents is their potent immunosuppressive activity in humans, which arises from the inhibition of the mammalian calcineurin-NFAT pathway.[10] This has spurred research into developing non-immunosuppressive analogs that selectively target fungal calcineurin.[10]

Calcineurin_Inhibitor_Mechanism csa Cyclosporine A (CsA) csa_cypa CsA-CypA Complex csa->csa_cypa Binds fk506 Tacrolimus (FK506) fk506_fkbp12 FK506-FKBP12 Complex fk506->fk506_fkbp12 Binds cypa Cyclophilin A (CypA) fkbp12 FKBP12 calcineurin Calcineurin (CnaA/CnaB) csa_cypa->calcineurin Inhibits fk506_fkbp12->calcineurin Inhibits crz1_p Crz1-P calcineurin->crz1_p Dephosphorylation crz1 Crz1 crz1_p->crz1 downstream Downstream Effects (Blocked) crz1->downstream

Mechanism of Action of Calcineurin Inhibitors

Quantitative Data on Antifungal Activity

The antifungal activity of calcineurin inhibitors is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize key quantitative data from foundational research.

Table 1: In Vitro Antifungal Activity of Calcineurin Inhibitors and Analogs

CompoundFungal SpeciesMIC (µg/mL)Reference
APX879Aspergillus fumigatus0.5 - 1[10]
Cryptococcus neoformans0.5 - 1[10]
Mucor circinelloides2 - 4[10]
Candida albicans8[10]
PimecrolimusMalassezia spp.16 - 32[12]
Tacrolimus (FK506)Malassezia spp.16 - 32[12]
9-deoxo-31-O-demethyl-FK506Cryptococcus neoformans-[13][14]
31-O-demethyl-FK506Cryptococcus neoformans-[13][14]

Note: '-' indicates that a specific MIC value was not provided in the referenced abstract, but the compound was reported to have strong antifungal activity.

Table 2: Synergistic Activity of Calcineurin Inhibitors with Conventional Antifungals

Calcineurin InhibitorAntifungal AgentFungal SpeciesObservationReference
Tacrolimus (FK506)Posaconazole (PCZ)Rhizopus oryzaeSignificant reduction in PCZ MIC (from 8-128 to 0.25-4 µg/mL)[8][15]
Itraconazole (ICZ)Rhizopus oryzaeSignificant reduction in ICZ MIC (from 8-128 to 0.25-4 µg/mL)[8][15]
Caspofungin (CAS)Candida spp.Highest synergistic activity observed in checkerboard assays[6]
Cyclosporine A (CsA)Caspofungin (CAS)Candida spp.Apparent synergistic interaction in time-kill studies[6]
Tacrolimus (FK506)Itraconazole (ICZ)Candida spp.Apparent synergistic interaction in time-kill studies[6]
Tacrolimus (FK506)FluconazoleCryptococcus neoformansSynergistic activity with a Fractional Inhibitory Concentration (FIC) index of 0.25[16]
9-deoxo-31-O-demethyl-FK506FluconazoleCryptococcus neoformansRobust synergistic antifungal activity[13][14]
31-O-demethyl-FK506FluconazoleCryptococcus neoformansRobust synergistic antifungal activity[13][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of calcineurin inhibitors in fungi.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Antifungal compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[17]

  • Preparation of Antifungal Dilutions:

    • Prepare a serial two-fold dilution of the antifungal compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the antifungal dilutions and to growth control wells (no antifungal).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent with no visible fungal growth.

Checkerboard Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.

Protocol:

  • In a 96-well plate, prepare serial dilutions of drug A horizontally and drug B vertically.

  • The wells will contain a combination of different concentrations of both drugs.

  • Inoculate each well with a standardized fungal suspension.

  • Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow start Start prepare_plate Prepare 96-well plate with serial dilutions of Drug A (horizontal) and Drug B (vertical) start->prepare_plate inoculate Inoculate all wells with standardized fungal suspension prepare_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI value calculate_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy ≤ 0.5 indifference Indifference (0.5 < FICI ≤ 4.0) interpret->indifference > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) interpret->antagonism > 4.0 end End synergy->end indifference->end antagonism->end

Checkerboard Synergy Assay Workflow
Calcineurin Phosphatase Activity Assay

This assay measures the enzymatic activity of calcineurin.

Principle: This colorimetric assay quantitatively measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a specific phosphopeptide substrate, commonly the RII phosphopeptide.[1] The liberated phosphate is then detected using a malachite green-based reagent, which forms a colored complex with the phosphate, and the absorbance is measured at approximately 620 nm.[1]

Protocol Outline:

  • Sample Preparation: Prepare tissue or cellular extracts.

  • Reaction Setup: In a 96-well plate, combine the sample, a reaction buffer containing Ca²⁺ and calmodulin, and the RII phosphopeptide substrate.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and add the malachite green reagent.

  • Measurement: Read the absorbance at 620 nm.

  • Data Analysis: Quantify the phosphate released by comparing the absorbance to a phosphate standard curve.

Phosphoproteomic Analysis of Calcineurin Substrates

This advanced technique is used to identify the downstream targets of calcineurin.

Protocol Outline:

  • Cell Culture and Lysis: Grow fungal cells under conditions of interest and lyse the cells to extract proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Use techniques such as titanium dioxide (TiO₂) chromatography to selectively isolate phosphopeptides from the complex mixture.

  • Mass Spectrometry (MS): Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identify the phosphorylation sites.

  • Data Analysis: Use specialized software to identify and quantify the phosphopeptides and to pinpoint those whose phosphorylation status changes in response to calcineurin activity.[18]

Conclusion and Future Directions

The foundational research on calcineurin inhibitors in fungi has firmly established the calcineurin signaling pathway as a critical regulator of fungal virulence and drug resistance. The potent antifungal activity of inhibitors like FK506 and cyclosporine A, particularly their synergistic effects with existing antifungal drugs, highlights the therapeutic potential of targeting this pathway. The primary obstacle remains the immunosuppressive side effects of these compounds in humans.

Future research will undoubtedly focus on the development of fungal-specific calcineurin inhibitors with an improved therapeutic window. Structure-based drug design, leveraging the subtle differences between fungal and human calcineurin and their associated immunophilins, will be instrumental in this endeavor. Furthermore, a deeper understanding of the full spectrum of calcineurin substrates in various fungal pathogens, through advanced techniques like phosphoproteomics, will likely unveil novel targets and strategies for antifungal intervention. The continued exploration of this pathway holds immense promise for addressing the growing challenge of invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols for JH-FK-08 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-FK-08 is a novel compound under investigation for its potential therapeutic applications. These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of this compound. The following sections describe the methodologies for cell viability assays, western blotting, and cell proliferation analysis, along with data presentation guidelines and diagrammatic representations of relevant signaling pathways and workflows.

Data Presentation

All quantitative data from the described in vitro assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. Tables should be properly labeled with titles and include clear headings for each column and row. Statistical significance should be indicated where applicable.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • This compound (stock solution in DMSO)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins involved in specific signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Proliferation Assay (CFSE Assay)

This protocol allows for the tracking of cell division in response to this compound treatment.[1]

Materials:

  • Lymphocytes or other target cells

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Complete culture medium

  • Flow cytometer

Procedure:

  • Label the cells with CFSE according to the manufacturer's protocol. High concentrations of CFSE can be toxic to cells.[1]

  • Treat the CFSE-labeled cells with different concentrations of this compound.

  • Culture the cells for a period that allows for several cell divisions (e.g., 3-5 days).

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of the number of cell divisions that have occurred in the presence of the compound.[1]

Mandatory Visualizations

Signaling Pathway Diagram

JH_FK_08_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_FK_08 This compound Receptor Receptor Tyrosine Kinase JH_FK_08->Receptor Inhibition JNK JNK Receptor->JNK Activation c_Jun c-Jun JNK->c_Jun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Proliferation) c_Jun->Gene_Expression Regulation

Caption: Proposed signaling pathway affected by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., A549) start->cell_culture treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot) treatment->western proliferation Cell Proliferation (CFSE Assay) treatment->proliferation data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis proliferation->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: JH-FK-08 Administration in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of JH-FK-08, a novel calcineurin inhibitor, in a murine model of Cryptococcus neoformans infection. This compound has demonstrated significant antifungal efficacy with reduced immunosuppressive activity compared to its structural analog, FK506.

Introduction

This compound is a derivative of FK520, designed to selectively inhibit fungal calcineurin, a critical enzyme for fungal virulence and stress response. This selectivity aims to provide a potent antifungal agent with a wider therapeutic window by minimizing the immunosuppressive effects observed with calcineurin inhibitors like FK506 (tacrolimus). In a murine model of cryptococcosis, this compound has been shown to significantly reduce fungal burden and prolong survival, both as a monotherapy and in combination with fluconazole.

Mechanism of Action: Calcineurin Inhibition

This compound exerts its antifungal activity by inhibiting the serine/threonine-specific phosphatase, calcineurin. In fungi, calcineurin is a key component of the calcium-calmodulin signaling pathway, which is crucial for growth at host temperature, cell wall integrity, and virulence.

The mechanism involves the formation of a ternary complex. This compound first binds to the immunophilin FKBP12. This drug-protein complex then binds to and inhibits calcineurin, preventing it from dephosphorylating its downstream target, the transcription factor Crz1. The inhibition of Crz1 activation leads to the dysregulation of genes essential for fungal survival and pathogenesis within the host.

A similar pathway exists in mammals, where calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key step in T-cell activation and the subsequent immune response. The structural modifications in this compound are designed to reduce its affinity for the mammalian calcineurin-FKBP12 complex, thereby diminishing its immunosuppressive effects.

Calcineurin Signaling Pathway cluster_fungus Fungal Cell cluster_mammal Mammalian T-Cell JH_FK_08_F This compound FKBP12_F FKBP12 JH_FK_08_F->FKBP12_F Binds Complex_F This compound-FKBP12 Complex FKBP12_F->Complex_F Calcineurin_F Calcineurin Complex_F->Calcineurin_F Inhibits Complex_F->Inhibition_F Crz1_P Phosphorylated Crz1 Calcineurin_F->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Nucleus_F Nucleus Crz1->Nucleus_F Translocates to Virulence_Genes Virulence & Stress Response Genes Nucleus_F->Virulence_Genes Activates Inhibition_F->Crz1_P JH_FK_08_M This compound (Reduced Affinity) FKBP12_M FKBP12 JH_FK_08_M->FKBP12_M Binds Complex_M This compound-FKBP12 Complex FKBP12_M->Complex_M Calcineurin_M Calcineurin Complex_M->Calcineurin_M Weakly Inhibits NFAT_P Phosphorylated NFAT Calcineurin_M->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus_M Nucleus NFAT->Nucleus_M Translocates to IL2_Gene IL-2 Gene Transcription Nucleus_M->IL2_Gene Activates

Caption: Mechanism of this compound in Fungal and Mammalian Cells.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Cryptococcosis
Treatment GroupDoseAdministrationLung Fungal Burden (CFU/g tissue)Fold Reduction vs. VehicleSurvival Outcome
Vehicle-Twice Daily~3.7 x 10^6-Median survival ~3 weeks
Fluconazole6 mg/kgTwice Daily~6.2 x 10^5~6-foldSignificantly prolonged
This compound40 mg/kgTwice Daily~1.85 x 10^4~200-foldSignificantly prolonged
This compound + Fluconazole40 mg/kg + 6 mg/kgTwice Daily<9.25 x 10^3>400-foldAdditive effect on survival

Data compiled from studies using A/J mice infected with C. neoformans H99, with treatment administered for 14 days post-infection. Fungal burden was assessed at the end of the treatment period.

Table 2: Immunosuppressive Activity of this compound vs. FK506
CompoundIn Vivo DoseEffect on T-follicular helper (Tfh) cell production
Vehicle-Baseline
FK5062.5 mg/kgSignificant inhibition
This compound20 mg/kgNo significant inhibition
This compound40 mg/kgDose-dependent reduction, but less than FK506 at 1/16th the dose

This table summarizes the reduced immunosuppressive potential of this compound compared to FK506 in a murine model.[1]

Experimental Protocols

Preparation of Cryptococcus neoformans Inoculum
  • Streak C. neoformans strain H99 from a frozen glycerol (B35011) stock onto a Yeast Peptone Dextrose (YPD) agar (B569324) plate.

  • Incubate the plate at 30°C for 48-72 hours.

  • Inoculate a single colony into 10 mL of liquid YPD broth.

  • Incubate the culture overnight at 30°C with shaking (200 rpm).

  • Wash the yeast cells three times with sterile phosphate-buffered saline (PBS) by centrifugation (3000 x g for 5 minutes) and resuspension.

  • Count the yeast cells using a hemocytometer.

  • Dilute the cell suspension in sterile PBS to the desired final concentration (e.g., 2.5 x 10^5 cells/mL for a 20 µL inoculum to deliver 5 x 10^3 cells).

Murine Model of Pulmonary Cryptococcosis

Murine Infection Workflow cluster_infection Infection Protocol cluster_treatment Treatment Regimen (Twice Daily) cluster_endpoint Endpoint Analysis Mouse A/J Mice (6-8 weeks old) Anesthesia Anesthetize (e.g., Ketamine/Xylazine) Mouse->Anesthesia Inoculation Intranasal Inoculation (20 µL of C. neoformans H99) Anesthesia->Inoculation Day0 Day 0: Infection Inoculation->Day0 Day14 Day 14: End of Treatment Day0->Day14 Survival Monitor Survival Day14->Survival Fungal_Burden Determine Fungal Burden (Lungs, Brain, Spleen) Day14->Fungal_Burden Immune_Profiling Immune Cell Profiling (Flow Cytometry) Day14->Immune_Profiling JH_FK_08_Prep Prepare this compound in Vehicle IP_Injection Intraperitoneal Injection JH_FK_08_Prep->IP_Injection

Caption: Experimental workflow for the murine cryptococcosis model.
  • Animals: Use female A/J mice, 6-8 weeks old. This strain is susceptible to cryptococcal infection.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

  • Infection: Once the mouse is fully anesthetized, gently instill 20-50 µL of the C. neoformans inoculum into the nares. Allow the mouse to inhale the inoculum slowly.

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

Preparation and Administration of this compound
  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% Kolliphor EL (formerly Cremophor EL) and 10% ethanol (B145695) in sterile water. To do this, mix one part Kolliphor EL with one part absolute ethanol. Then, add eight parts sterile water.

  • This compound Formulation: Dissolve this compound in the vehicle to the desired stock concentration. For a 40 mg/kg dose in a 20g mouse (0.8 mg), a typical injection volume is 100-200 µL. Therefore, a stock concentration of 4-8 mg/mL would be appropriate. Ensure the compound is fully dissolved.

  • Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection. The recommended injection volume for a mouse is typically 10 mL/kg.

  • Dosing Schedule: Administer the treatment twice daily for the duration of the study (e.g., 14 days).

Assessment of Fungal Burden
  • At the experimental endpoint, humanely euthanize the mice.

  • Aseptically harvest organs (lungs, brain, spleen).

  • Weigh each organ.

  • Homogenize the tissues in a known volume of sterile PBS using a mechanical homogenizer or bead beater.

  • Prepare serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto YPD agar plates.

  • Incubate the plates at 30°C for 48-72 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.

Survival Studies
  • Following infection and initiation of treatment, monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, neurological symptoms).

  • Euthanize mice that reach a predetermined humane endpoint (e.g., >20% weight loss, inability to access food or water, severe neurological signs).

  • Record the date of death or euthanasia for each mouse.

  • Generate survival curves and analyze using the log-rank (Mantel-Cox) test.

Assessment of Immunosuppression (T-follicular helper cell response)
  • Immunize mice with an antigen such as NP-OVA to induce a T-cell dependent immune response.

  • Administer this compound or the control compound (e.g., FK506) daily.

  • After a set period (e.g., 7 days), harvest draining lymph nodes.

  • Prepare single-cell suspensions from the lymph nodes.

  • Stain the cells with fluorescently labeled antibodies specific for T-cell markers (e.g., CD4, CD44) and Tfh cell markers.

  • Analyze the cell populations by flow cytometry to determine the frequency of Tfh cells.[1]

These protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these methods based on their specific experimental goals and institutional guidelines for animal care and use.

References

Application Note and Protocol: Determination of the Dose-Response Curve for JH-FK-08

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of JH-FK-08, a hypothetical inhibitor of the Janus kinase (JAK) signaling pathway. The methodologies described herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and anti-proliferative effects of this compound in a cell-based assay format.

Introduction

This compound is a novel small molecule inhibitor designed to target the Janus kinase (JAK) family of cytoplasmic tyrosine kinases. The JAK-STAT signaling pathway is a critical component of signal transduction for numerous cytokines and growth factors, playing a pivotal role in cellular processes such as survival, proliferation, and differentiation[1]. Aberrant activation of the JAK/STAT pathway has been implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer, making it a key therapeutic target[1].

The determination of a dose-response curve is a fundamental step in the characterization of any potential therapeutic compound[2]. It provides quantitative data on the concentration-dependent effects of the substance on cells. From this curve, the half-maximal inhibitory concentration (IC50) can be derived, which represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%[3][4]. This value is a standard measure of a drug's potency[3].

This application note details the use of a colorimetric MTT assay to determine the dose-response curve and IC50 value for this compound. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells[5][6]. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability[6][7].

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is hypothesized to inhibit the phosphorylation of STAT proteins by blocking the kinase activity of JAKs. This action disrupts the downstream signaling cascade that would otherwise promote cell proliferation and survival.

JH_FK_08_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization nucleus Nucleus Dimer->nucleus 5. Nuclear Translocation Gene Gene Expression (Proliferation, Survival) nucleus->Gene 6. Transcription Activation JHFK08 This compound JHFK08->JAK Inhibition

Caption: Hypothetical JAK/STAT signaling pathway inhibited by this compound.

Experimental Workflow Overview

The overall workflow involves cell seeding, treatment with a serial dilution of this compound, incubation, assessment of cell viability using the MTT assay, and subsequent data analysis to generate the dose-response curve and calculate the IC50 value.

experimental_workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h, 37°C) seed_cells->incubate1 treat_cells Treat Cells with This compound & Controls incubate1->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate2 Incubate (48-72h, 37°C) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for dose-response determination.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer or immune cell line with an active JAK/STAT pathway (e.g., HEL, TF-1).

  • This compound: Stock solution in Dimethyl Sulfoxide (DMSO).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For adherent cells.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS[6].

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl[6][8].

  • DMSO: Cell culture grade.

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Laminar flow hood.

    • Multichannel pipette.

    • Hemocytometer or automated cell counter.

Protocol for Cell Culture and Seeding
  • Cell Culture: Maintain the chosen cell line in culture medium in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.

  • Cell Preparation: For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect directly from the flask.

  • Cell Counting: Centrifuge the cell suspension, resuspend in a known volume of medium, and count the viable cells using a hemocytometer and Trypan Blue staining.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 20,000 cells per well[9].

  • Incubation: Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and recover[10].

Protocol for Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common approach is to prepare 2X working solutions for a 1:2 final dilution in the wells.

    • Example Concentration Range: 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.01 µM, and 0 µM.

  • Controls:

    • Vehicle Control: Medium containing the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells with medium only.

    • Blank Control: Medium only, with no cells[6].

  • Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium (for adherent cells) and add 100 µL of the medium containing the various concentrations of this compound or controls to the designated wells. Each condition should be performed in triplicate[6].

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

Protocol for MTT Assay
  • Add MTT Reagent: Following the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[5].

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[2].

  • Solubilize Formazan:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well[6].

  • Agitate: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[6].

  • Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise[5].

Data Presentation and Analysis

Data Processing
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Hypothetical Data Summary

The processed data can be summarized in a table for clear comparison.

This compound Conc. (µM)Log ConcentrationMean Absorbance (570 nm)% Viability
0 (Vehicle)-1.250100.0%
0.01-2.001.21397.0%
0.04-1.401.05084.0%
0.12-0.920.77562.0%
0.37-0.430.41333.0%
1.110.050.18815.0%
3.330.520.1008.0%
10.001.000.0756.0%
Dose-Response Curve and IC50 Determination

Plot the % Viability against the logarithm of the this compound concentration. The resulting data points typically form a sigmoidal (S-shaped) curve[4]. Use a non-linear regression analysis, such as a four-parameter logistic equation, to fit the data and determine the IC50 value[11]. This can be performed using software like GraphPad Prism or other statistical packages. The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis.

dose_response_logic cluster_input Input Data cluster_analysis Analysis cluster_output Output Concentration Drug Concentration (X-axis) LogTransform Log Transform Concentration Concentration->LogTransform Viability % Cell Viability (Y-axis) PlotData Plot Data Points Viability->PlotData LogTransform->PlotData NonlinearFit Fit Sigmoidal Curve (4-Parameter Logistic) PlotData->NonlinearFit IC50 Determine IC50 (Conc. at 50% Viability) NonlinearFit->IC50 Potency Drug Potency Assessment IC50->Potency

Caption: Logical flow for calculating the IC50 from dose-response data.

References

Application Notes and Protocols for Assessing JH-FK-08 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-FK-08 is a C-22-modified analog of the calcineurin inhibitor FK520, demonstrating enhanced fungal specificity and potent in vivo therapeutic efficacy against Cryptococcus neoformans. As a calcineurin inhibitor, this compound's mechanism of action involves the disruption of a critical fungal signaling pathway responsible for stress responses and virulence.[1][2][3] This document provides detailed application notes and experimental protocols for the in vivo assessment of this compound's efficacy, targeting researchers and professionals in drug development.

Mechanism of Action: The Fungal Calcineurin Signaling Pathway

This compound exerts its antifungal activity by targeting the calcineurin signaling pathway, which is crucial for fungal survival and pathogenesis.[1][2] The drug, in complex with the immunophilin FKBP12, inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of downstream targets, ultimately disrupting the fungal stress response and impeding its growth and virulence.

Calcineurin_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_inhibition Inhibition by this compound Stress Environmental Stress (e.g., Temperature, Ions) Ca_channel Calcium Channel Stress->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Downstream Downstream Effectors Calcineurin_active->Downstream Dephosphorylates Response Stress Response & Virulence Downstream->Response JH_FK_08 This compound FKBP12 FKBP12 JH_FK_08->FKBP12 Binds to Complex This compound-FKBP12 Complex FKBP12->Complex Complex->Calcineurin_active Inhibits

Fungal Calcineurin Signaling Pathway and Inhibition by this compound.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize key quantitative data for assessing the in vivo efficacy of this compound against Cryptococcus neoformans.

Table 1: In Vivo Antifungal Activity of this compound

ParameterThis compoundVehicle ControlReference Drug (e.g., FK506)
Dosage 20-60 mg/kg-2.5 mg/kg
Administration Route Intraperitoneal (i.p.)i.p.i.p.
Treatment Frequency Daily or Twice DailyDaily or Twice DailyTwice Daily
Median Survival (days) Significantly extended--
Lung Fungal Burden (log10 CFU/g) Significantly reduced--
Brain Fungal Burden (log10 CFU/g) Significantly reduced--

Note: Specific values for survival and fungal burden will vary based on the experimental model and C. neoformans strain used. Studies have shown that this compound significantly reduces fungal burden and prolongs survival in infected animals.[1][2][3]

Table 2: Comparative Immunosuppressive Activity

CompoundIn Vivo DosageEffect on Tfh Cell Production
This compound20 mg/kgNo significant reduction
This compound40 mg/kgModerate reduction
FK5062.5 mg/kgSignificant reduction
Vehicle-No effect

Data from a study comparing the in vivo immunosuppressive activity of this compound and FK506 in C57BL/6 female mice.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vivo efficacy of this compound are provided below.

Murine Model of Pulmonary Cryptococcosis

This protocol establishes a lung infection in mice to model human cryptococcosis.

Murine_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Inoculum_Prep Inoculum Preparation (C. neoformans) Infection Intranasal Inoculation Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization (A/J or C57BL/6 mice) Anesthesia Anesthetize Mice Animal_Acclimatization->Anesthesia Anesthesia->Infection Treatment Administer this compound (or controls) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Sacrifice Euthanize at Endpoint Monitoring->Sacrifice Organ_Harvest Harvest Lungs & Brain Sacrifice->Organ_Harvest Fungal_Burden Determine Fungal Burden (CFU Assay) Organ_Harvest->Fungal_Burden

Workflow for the Murine Model of Cryptococcosis.

Materials:

  • Cryptococcus neoformans strain (e.g., H99)

  • Yeast extract-Peptone-Dextrose (YPD) agar (B569324) and broth

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • 6- to 8-week-old female A/J or C57BL/6 mice[5]

  • Anesthetic (e.g., pentobarbital)[6]

  • This compound, vehicle, and other control compounds

Protocol:

  • Inoculum Preparation:

    • Culture C. neoformans from a frozen stock on a YPD agar plate for 48 hours at 30°C.[7]

    • Inoculate a single colony into 10 mL of YPD broth and incubate for 24 hours at 30°C with shaking.[7]

    • Pellet the yeast cells by centrifugation and wash twice with sterile PBS.[7]

    • Resuspend the cells in sterile PBS and count using a hemocytometer.[7]

    • Dilute the cell suspension in sterile PBS to the desired inoculum concentration (e.g., 5 x 10^4 cells in 50 µL).[5]

    • Plate the inoculum on YPD agar to confirm the cell concentration.[7]

  • Intranasal Inoculation:

    • Anesthetize mice via intraperitoneal injection of pentobarbital.[6]

    • Once anesthetized, slowly pipette the 50 µL inoculum directly into the nares of the mouse.[6]

  • Treatment:

    • Prepare this compound and control compounds in the appropriate vehicle.

    • Administer the treatment (e.g., via intraperitoneal injection) according to the predetermined dosage and schedule (e.g., daily).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for signs of morbidity and mortality. Euthanize mice that reach a moribund state. Record the date of death or euthanasia to generate survival curves.

    • Fungal Burden Study: At a predetermined endpoint (e.g., 14 days post-infection), euthanize the mice.[8]

Determination of Organ Fungal Burden

This protocol quantifies the number of viable fungal cells in infected organs.

Materials:

  • Harvested organs (lungs, brain) in sterile PBS

  • Tissue homogenizer

  • YPD agar plates

  • Sterile PBS

  • Incubator (30°C)

Protocol:

  • Aseptically remove the lungs and brain from the euthanized mice and place them in separate tubes containing sterile PBS.[5]

  • Homogenize the tissues using a mechanical homogenizer.[5]

  • Prepare serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto YPD agar plates.[5]

  • Incubate the plates at 30°C for 48-72 hours.

  • Count the number of colony-forming units (CFUs) on the plates.

  • Calculate the total CFU per organ or per gram of tissue.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's antifungal efficacy. By utilizing a murine model of cryptococcosis, researchers can effectively assess key parameters such as survival and organ fungal burden. The detailed protocols for inoculum preparation, infection, and fungal burden determination are intended to ensure reproducibility and accuracy in these preclinical studies. The data presented underscores the potential of this compound as a promising antifungal agent with reduced immunosuppressive effects.

References

Application Notes and Protocols: Synergistic Antifungal Activity of JH-FK-08 and Fluconazole Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azole agents like fluconazole (B54011), poses a significant challenge in the treatment of invasive fungal infections caused by pathogens such as Candida albicans and Cryptococcus neoformans. A promising strategy to overcome this resistance and enhance therapeutic efficacy is the use of combination therapy. This document provides detailed application notes and experimental protocols for investigating the synergistic interaction between JH-FK-08, a non-immunosuppressive analog of the calcineurin inhibitor FK506, and the antifungal drug fluconazole.

This compound targets the calcineurin signaling pathway, which is crucial for fungal stress responses, virulence, and the development of drug resistance. By inhibiting calcineurin, this compound sensitizes fungi to the action of fluconazole, which inhibits ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. This combination has shown significant synergistic activity, particularly against fluconazole-resistant strains and fungal biofilms.

These protocols are designed to guide researchers in the in vitro and in vivo evaluation of this promising drug combination, providing a framework for assessing synergistic effects and understanding the underlying mechanisms of action.

Data Presentation

Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateThis compound MIC Alone (μg/mL)Fluconazole MIC Alone (μg/mL)This compound MIC in Combination (μg/mL)Fluconazole MIC in Combination (μg/mL)FICIInterpretation
C. albicans ATCC 90028
C. albicans (Clinical Isolate 1)
C. neoformans H99
C. neoformans (Clinical Isolate 1)

FICI Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Curve Analysis Results

Fungal IsolateTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mLInterpretation
C. albicans ATCC 90028Control
This compound
Fluconazole
This compound + Fluconazole
C. neoformans H99Control
This compound
Fluconazole
This compound + Fluconazole

Interpretation of Time-Kill Curve Results:

  • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 1 log10 change in CFU/mL with the combination compared to the most active single agent.[1]

  • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the in vitro synergistic activity of two antimicrobial agents.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Fluconazole stock solution (in DMSO or water)

  • Fungal isolates (Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or PBS

  • Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an SDA plate for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally and fluconazole vertically in RPMI 1640 medium. The final volume in each well should be 100 µL.

    • The range of concentrations should span the expected MIC of each drug.

    • Include wells with each drug alone to determine the individual MICs, and a drug-free well for a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Visually inspect the plate or use a plate reader to determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth by at least 50% compared to the growth control.

  • Calculate FICI:

    • Use the formula provided in the Data Presentation section to calculate the FICI for each combination that shows growth inhibition.

Time-Kill Curve Analysis

This assay assesses the rate of fungal killing over time by antimicrobial agents, alone and in combination.

Materials:

  • This compound

  • Fluconazole

  • Fungal isolates

  • RPMI 1640 medium

  • Sterile tubes or flasks

  • Shaking incubator

  • SDA plates

  • Sterile saline for dilutions

Protocol:

  • Prepare Fungal Inoculum:

    • Prepare a fungal suspension as described in the checkerboard assay protocol, adjusting to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Set up Treatment Groups:

    • Prepare tubes or flasks containing:

      • Growth control (no drug)

      • This compound alone (at a concentration near its MIC)

      • Fluconazole alone (at a concentration near its MIC)

      • This compound and fluconazole in combination (at the same concentrations as the single-agent tubes)

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the prepared fungal suspension.

    • Incubate at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.

Visualizations

Synergistic Mechanism of this compound and Fluconazole

Synergistic_Mechanism fluconazole Fluconazole erg11 ERG11 (Lanosterol 14α-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol Biosynthesis erg11->ergosterol membrane_stress Cell Membrane Stress ergosterol->membrane_stress increased_fluconazole_uptake Increased this compound Uptake membrane_stress->increased_fluconazole_uptake jh_fk_08 This compound fkbp12 FKBP12 jh_fk_08->fkbp12 calcineurin Calcineurin fkbp12->calcineurin Inhibits crz1 Crz1 (Transcription Factor) calcineurin->crz1 Dephosphorylates reduced_stress_response Reduced Fungal Stress Response calcineurin->reduced_stress_response stress_response_genes Stress Response Genes crz1->stress_response_genes Activates fungal_cell_death Fungal Cell Death (Fungicidal Effect) increased_fluconazole_uptake->fungal_cell_death reduced_stress_response->fungal_cell_death

Caption: Synergistic mechanism of this compound and fluconazole.

Experimental Workflow for Synergy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis cluster_analysis Data Analysis & Interpretation start Start: Fungal Isolate Culture inoculum Prepare Fungal Inoculum start->inoculum checker_plate Prepare 96-well Plate with Drug Dilutions inoculum->checker_plate tk_setup Set up Treatment Tubes inoculum->tk_setup checker_inoculate Inoculate Plate checker_plate->checker_inoculate checker_incubate Incubate 24-48h checker_inoculate->checker_incubate checker_read Read MICs checker_incubate->checker_read checker_fici Calculate FICI checker_read->checker_fici interpretation Interpret Synergy (Synergy, Additive, Indifference, Antagonism) checker_fici->interpretation tk_inoculate Inoculate Tubes tk_setup->tk_inoculate tk_sample Sample at Time Points (0-24h) tk_inoculate->tk_sample tk_plate Plate Dilutions tk_sample->tk_plate tk_incubate Incubate Plates 24-48h tk_plate->tk_incubate tk_count Count CFUs tk_incubate->tk_count tk_plot Plot Time-Kill Curves tk_count->tk_plot tk_plot->interpretation

Caption: Workflow for in vitro antifungal synergy testing.

Calcineurin Signaling Pathway in Fungal Stress Response

Calcineurin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fluconazole_stress Fluconazole-induced Membrane Stress ca_channel Ca2+ Channel fluconazole_stress->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx calmodulin Calmodulin ca_influx->calmodulin Binds calcineurin_inactive Calcineurin (Inactive) calmodulin->calcineurin_inactive Activates calcineurin_active Calcineurin (Active) calcineurin_inactive->calcineurin_active crz1_p Crz1-P calcineurin_active->crz1_p Dephosphorylates jh_fk_08_fkbp12 This compound-FKBP12 Complex jh_fk_08_fkbp12->calcineurin_active Inhibits crz1 Crz1 crz1_p->crz1 crz1_n Crz1 crz1->crz1_n Translocation stress_genes Stress Response Genes (e.g., cell wall integrity, ion homeostasis) crz1_n->stress_genes Upregulates drug_resistance Drug Resistance stress_genes->drug_resistance

Caption: Calcineurin signaling in fungal stress response.

References

Application Notes and Protocols for Testing Synergistic Effects of JH-FK-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-FK-08 is an inhibitor of the serine/threonine-specific phosphatase calcineurin, exhibiting both antifungal and immunosuppressive activities.[1] As a calcineurin inhibitor, this compound's mechanism of action involves the modulation of critical signaling pathways, making it a promising candidate for combination therapies. The strategic combination of therapeutic agents can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This can result in enhanced efficacy, reduced dosages, and minimized toxicity.[2][3] These application notes provide a comprehensive protocol for evaluating the synergistic potential of this compound with other therapeutic agents, utilizing established methodologies for quantitative analysis.

Principle of Synergy Assessment

The Chou-Talalay method is a widely accepted and robust methodology for quantifying drug interactions.[2][3][4][5] This method is based on the median-effect principle and allows for the determination of a Combination Index (CI). The CI value provides a quantitative measure of the interaction between two or more drugs:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This protocol will adhere to the principles of the Chou-Talalay method for the design and analysis of synergy experiments.

Experimental Protocols

This section outlines the detailed methodologies for assessing the synergistic effects of this compound in combination with a hypothetical synergistic agent (Compound X). The protocols provided are for in vitro studies and can be adapted for different cell types and specific research questions.

Protocol 1: Cell Viability Assay to Determine IC50 and Synergy

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for this compound and Compound X individually, followed by the assessment of their synergistic effect on cell viability.

Materials:

  • Target cell line (e.g., Cryptococcus neoformans for antifungal studies, or Jurkat cells for immunosuppressive studies)

  • Appropriate cell culture medium and supplements

  • This compound

  • Compound X (potential synergistic agent)

  • Vehicle control (e.g., DMSO)[6]

  • 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[7]

  • Drug Preparation: Prepare stock solutions of this compound and Compound X in a suitable solvent (e.g., DMSO). Create a series of serial dilutions for each compound.

  • Single Agent Treatment (IC50 Determination):

    • Treat cells with increasing concentrations of this compound alone.

    • Treat cells with increasing concentrations of Compound X alone.

    • Include a vehicle control group.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).[7][8]

  • Combination Treatment (Synergy Assessment):

    • Design a dose-response matrix with varying concentrations of this compound and Compound X. A fixed-ratio combination design based on the IC50 values of the individual drugs is often employed.[9]

    • Treat cells with the drug combinations.

    • Include single-agent controls and a vehicle control.

    • Incubate for the same duration as the single-agent treatment.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for this compound and Compound X from the single-agent dose-response curves using non-linear regression analysis.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) values based on the Chou-Talalay method.[5][7]

Protocol 2: Apoptosis Assay

This protocol aims to determine if the synergistic effect observed in the viability assay is due to an increase in programmed cell death (apoptosis).

Materials:

  • Target cell line

  • This compound and Compound X

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit or similar[10][11]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound alone, Compound X alone, and their combination at synergistic concentrations (determined from Protocol 1) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol investigates the molecular mechanisms underlying the synergistic effect by examining changes in key signaling proteins. As this compound is a calcineurin inhibitor, this pathway and downstream targets are of primary interest.

Materials:

  • Target cell line

  • This compound and Compound X

  • RIPA lysis buffer with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phosphorylated and total NFAT, and other relevant pathway proteins) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate for chemiluminescence detection[12]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay. After treatment, lyse the cells with ice-cold RIPA buffer.[12][13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[12]

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.[12]

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: IC50 Values and Combination Index (CI) for this compound and Compound X

Drug(s)IC50 (µM)Combination Index (CI) at ED50Synergy/Antagonism
This compound[Insert Value]N/AN/A
Compound X[Insert Value]N/AN/A
This compound + Compound XN/A[Insert Value][Synergy/Additive/Antagonism]
ED50: Effective dose for 50% inhibition

Table 2: Apoptosis Analysis of Cells Treated with this compound and Compound X

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
Compound X[Insert Value][Insert Value][Insert Value]
This compound + Compound X[Insert Value][Insert Value][Insert Value]

Table 3: Densitometric Analysis of Key Signaling Proteins from Western Blots

TreatmentRelative p-NFAT/Total NFAT ExpressionRelative Target Protein 2 Expression
Vehicle Control1.01.0
This compound[Insert Value][Insert Value]
Compound X[Insert Value][Insert Value]
This compound + Compound X[Insert Value][Insert Value]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture viability_assay Cell Viability Assay (IC50 & Synergy) cell_culture->viability_assay drug_prep Drug Preparation (this compound & Compound X) drug_prep->viability_assay apoptosis_assay Apoptosis Assay viability_assay->apoptosis_assay western_blot Western Blot viability_assay->western_blot ic50_calc IC50 Calculation viability_assay->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_quant Protein Quantification western_blot->protein_quant ci_calc Combination Index (CI) Calculation ic50_calc->ci_calc synergy_determination Determination of Synergy ci_calc->synergy_determination apoptosis_quant->synergy_determination protein_quant->synergy_determination

Caption: Experimental workflow for assessing the synergistic effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor calcineurin Calcineurin receptor->calcineurin Activates nfat_p NFAT-P calcineurin->nfat_p Dephosphorylates nfat NFAT nfat_p->nfat Translocates to Nucleus compound_x_target Compound X Target gene_transcription Gene Transcription (e.g., IL-2) compound_x_target->gene_transcription Modulates nfat->gene_transcription Activates jh_fk_08 This compound jh_fk_08->calcineurin Inhibits compound_x Compound X compound_x->compound_x_target Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JH-FK-08 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of JH-FK-08 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of calcineurin, a serine/threonine-specific phosphatase.[1] Calcineurin is a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This blockage prevents NFAT from translocating to the nucleus and inducing the expression of various cytokines, including Interleukin-2 (IL-2), which are crucial for T-cell proliferation and the subsequent immune response.[2] This mechanism gives this compound its immunosuppressive and antifungal properties.[1]

Q2: What is a typical starting dose for this compound in in vivo studies?

A reported in vivo study in a mouse model of Cryptococcus neoformans infection used a dosage of 40 mg/kg administered intraperitoneally (i.p.) twice daily . This provides a valuable starting point for dose-ranging studies in other disease models. However, the optimal dose will depend on the specific animal model, the disease being studied, and the desired therapeutic effect. It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model.

Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity. A common approach to determine the MTD involves a dose escalation study. This typically includes:

  • Animal Groups: Use a small number of animals per group (e.g., 3-5 mice).

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 5, 10, 20, 40, 80 mg/kg).

  • Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for signs of toxicity.

  • Endpoints: Key indicators of toxicity include significant weight loss (typically >15-20%), changes in behavior (lethargy, ruffled fur), and mortality.

Q4: What are common routes of administration for small molecule inhibitors like this compound?

The choice of administration route depends on the compound's properties and the experimental design. Common routes for in vivo studies with small molecules include:

  • Intraperitoneal (i.p.) injection: Often used for initial in vivo testing due to its relative ease and rapid absorption.

  • Oral gavage (p.o.): Preferred for drugs intended for oral administration in humans, but bioavailability can be a challenge.

  • Intravenous (i.v.) injection: Provides 100% bioavailability and is useful for pharmacokinetic studies.

  • Subcutaneous (s.c.) injection: Can provide a slower, more sustained release of the compound.

Q5: How should I formulate this compound for in vivo administration?

The formulation is critical for ensuring the solubility, stability, and bioavailability of this compound. The choice of vehicle will depend on the administration route and the compound's physicochemical properties. Common vehicles for preclinical in vivo studies include:

  • Saline or Phosphate-Buffered Saline (PBS): For water-soluble compounds.

  • Aqueous solutions with co-solvents: Such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to dissolve hydrophobic compounds. It is crucial to keep the concentration of organic solvents low to avoid vehicle-induced toxicity.

  • Suspensions: For poorly soluble compounds, using suspending agents like carboxymethylcellulose (CMC) or Tween 80.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or low efficacy at expected doses Poor bioavailability due to formulation issues.- Check the solubility of this compound in the chosen vehicle. - Consider alternative formulations (e.g., using co-solvents, cyclodextrins, or creating a suspension). - Evaluate a different route of administration (e.g., i.p. or i.v. instead of p.o.).
Rapid metabolism or clearance of the compound.- Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your model. - Increase the dosing frequency based on the PK data.
Incorrect dosage for the specific model.- Perform a thorough dose-response study to identify the optimal therapeutic dose.
Unexpected Toxicity (e.g., weight loss, lethargy) Exceeding the Maximum Tolerated Dose (MTD).- Re-evaluate the MTD in your specific animal strain and model. - Reduce the dose or the frequency of administration.
Vehicle-related toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation. - Reduce the concentration of any organic co-solvents (e.g., DMSO).
Off-target effects of the compound.- Review the literature for known off-target effects of calcineurin inhibitors. - Consider using a more specific analog if available.
High variability in animal response Inconsistent dosing technique.- Ensure all personnel are properly trained and consistent in their administration technique (e.g., depth of i.p. injection, volume for oral gavage).
Differences in animal health or genetics.- Use animals from a reputable supplier and ensure they are age- and sex-matched. - Increase the number of animals per group to improve statistical power.
Formulation instability.- Prepare fresh formulations for each dosing day. - If using a suspension, ensure it is homogenous before each administration.

Data Presentation

Table 1: Example In Vivo Study Parameters for a Calcineurin Inhibitor

ParameterThis compound (Example)Notes
Animal Model A/J MiceThe choice of model is critical and will influence the outcome.
Disease Model Cryptococcus neoformans infectionParameters should be optimized for each specific disease model.
Route of Administration Intraperitoneal (i.p.)Other routes like oral (p.o.) or intravenous (i.v.) may be considered.
Dosage 40 mg/kgThis was a reported effective dose in a specific study. Dose-ranging is essential.
Dosing Frequency Twice DailyFrequency should be guided by pharmacokinetic (PK) data.
Vehicle Not specified in the available literatureA common vehicle for i.p. injection of small molecules is 5-10% DMSO in saline or corn oil. Vehicle toxicity controls are crucial.

Table 2: Key Pharmacokinetic Parameters to Determine for this compound

ParameterDescriptionImportance for Dosing Optimization
Cmax Maximum (peak) plasma concentrationIndicates the rate of absorption and can be related to efficacy and toxicity.
Tmax Time to reach CmaxHelps in designing the timing of efficacy assessments.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
Bioavailability (%) The fraction of an administered dose that reaches the systemic circulationCrucial for comparing different routes of administration (e.g., p.o. vs. i.v.).

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice (n=3-5 per group) to different dose groups and a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of this compound at various concentrations (e.g., 5, 10, 20, 40, 80 mg/kg) in a suitable vehicle.

  • Administration: Administer the designated dose to each group via the chosen route (e.g., i.p. injection).

  • Daily Monitoring: For 7-14 days, monitor the animals twice daily for:

    • Clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, labored breathing).

    • Body weight changes.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in >20% weight loss or severe clinical signs of toxicity.

  • Data Analysis: Plot the percentage of body weight change over time for each group.

Protocol 2: In Vivo Efficacy Study (Example: Tumor Xenograft Model)
  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose) with similar average tumor volumes.

  • Treatment Initiation: Begin treatment with this compound at the predetermined doses and schedule based on MTD and pilot efficacy studies.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Record the body weight of each animal 2-3 times per week to monitor for toxicity.

  • Study Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

G cluster_0 T-Cell Activation cluster_1 NFAT Signaling TCR T-Cell Receptor (TCR) Engagement PLCg PLCγ Activation TCR->PLCg IP3 IP3 Generation PLCg->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Calmodulin Calmodulin Activation Ca_release->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT NFAT (dephosphorylated) [Cytoplasm] Calcineurin->NFAT Dephosphorylation NFAT_P NFAT (phosphorylated) [Cytoplasm] NFAT_P->NFAT Nuclear_translocation Nuclear Translocation NFAT->Nuclear_translocation NFAT_nucleus NFAT [Nucleus] Nuclear_translocation->NFAT_nucleus Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_transcription JHFK08 This compound JHFK08->Calcineurin Inhibition

Caption: this compound Signaling Pathway

G cluster_workflow In Vivo Study Workflow start Start: Define Study Objectives formulation 2. Formulation Development start->formulation mtd 1. MTD Study (Dose Escalation) pilot 3. Pilot Efficacy Study (Small Scale) mtd->pilot formulation->mtd definitive 4. Definitive Efficacy Study (Full Scale) pilot->definitive pk_pd 5. PK/PD Analysis (Optional but Recommended) definitive->pk_pd data_analysis 6. Data Analysis & Interpretation pk_pd->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental Workflow for In Vivo Studies

G start In Vivo Experiment Issue issue_type What is the issue? start->issue_type no_efficacy Lack of Efficacy issue_type->no_efficacy Efficacy toxicity Unexpected Toxicity issue_type->toxicity Toxicity variability High Variability issue_type->variability Variability check_dose Is the dose appropriate? (Dose-response needed?) no_efficacy->check_dose check_mtd Was MTD exceeded? toxicity->check_mtd check_technique Is dosing technique consistent? variability->check_technique check_formulation Is the formulation optimal? (Solubility, stability) check_dose->check_formulation Yes check_route Is the route of administration correct? check_formulation->check_route Yes check_pk What is the PK profile? (Rapid clearance?) check_route->check_pk Yes solution Implement Corrective Actions check_pk->solution check_vehicle Is the vehicle toxic? check_mtd->check_vehicle No check_off_target Potential off-target effects? check_vehicle->check_off_target No check_off_target->solution check_animals Are animals standardized? (Age, sex, strain) check_technique->check_animals Yes check_formulation_prep Is formulation prepared consistently? check_animals->check_formulation_prep Yes check_formulation_prep->solution

Caption: Troubleshooting Decision Tree

References

troubleshooting JH-FK-08 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JH-FK-08

Disclaimer: The compound "this compound" does not correspond to a known molecule in publicly available scientific literature or chemical databases. The following troubleshooting guide has been developed for a hypothetical novel, hydrophobic small molecule, using "this compound" as a placeholder. The principles, protocols, and data are based on established best practices for working with poorly soluble compounds in in vitro research.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO for a stock solution, but it precipitated when I added it to my cell culture medium. What happened?

This is a common issue when working with hydrophobic compounds. The problem arises from the drastic change in solvent polarity. This compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very low aqueous solubility. When you introduce the DMSO stock into the aqueous, buffered environment of your cell culture medium, the compound can no longer stay dissolved and crashes out of solution, forming a precipitate. The final concentration of DMSO in the medium is also a critical factor.[1][2][3]

Q2: What is the maximum recommended concentration of DMSO in a cell culture experiment?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[4] Always run a vehicle control (medium + DMSO at the final concentration) to ensure the solvent itself is not affecting your experimental results.

Q3: Can I use a solvent other than DMSO to improve solubility in my aqueous assay buffer?

Yes, other solvents can be used, but their compatibility with your specific in vitro system must be validated.[1][5] Options include ethanol, dimethylformamide (DMF), or the use of co-solvents and surfactants like PEG400 or Tween 80.[2] However, DMSO remains the most common initial solvent for dissolving hydrophobic small molecules for in vitro screening.[1] It is crucial to test the solubility of a small amount of your compound first before preparing a large stock solution.[5]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can determine the kinetic solubility of this compound in your medium through a simple serial dilution test. Prepare a high-concentration stock in DMSO and make serial dilutions directly into your cell culture medium. After a short incubation, visually inspect for precipitation or use nephelometry (light scattering) for a more quantitative measurement.[6] The highest concentration that remains clear is your approximate upper limit for experiments.

Troubleshooting Guide

Issue: Precipitate Formation During Experimentation

If you observe precipitation at any stage, use the following workflow to diagnose and solve the issue.

G start Precipitate Observed in Experiment check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock stock_issue Issue: Stock Solution - Concentration too high - Compound degraded - Stored improperly check_stock->stock_issue No check_dilution Was precipitate seen after diluting stock into aqueous medium? check_stock->check_dilution Yes remake_stock Action: 1. Warm stock gently (37°C) 2. Sonicate briefly 3. If still cloudy, remake stock at a lower concentration. stock_issue->remake_stock dilution_issue Issue: Aqueous Solubility Limit Exceeded - Final compound concentration is too high - Final DMSO % is too low to aid solubility check_dilution->dilution_issue Yes check_incubation Did precipitate form over time during incubation with cells? check_dilution->check_incubation No fix_dilution Action: 1. Lower the final concentration of this compound 2. Increase final DMSO % (stay <0.5%) 3. Use a multi-step dilution protocol 4. Consider co-solvents or carriers (e.g., BSA) dilution_issue->fix_dilution incubation_issue Issue: Compound Instability or Interaction - Compound is unstable in medium (pH, temp) - Interacting with serum proteins - Adsorbing to plasticware check_incubation->incubation_issue Yes fix_incubation Action: 1. Reduce serum concentration if possible 2. Use low-binding plasticware 3. Test compound stability in medium over time (e.g., via HPLC) incubation_issue->fix_incubation

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data

The following table summarizes the example solubility data for the hypothetical this compound in common laboratory solvents. This should be determined empirically for any new compound.

SolventAbbreviationSolubility (Example)Notes
Dimethyl SulfoxideDMSO≥ 100 mMPreferred solvent for primary stock solution.[1]
EthanolEtOH~25 mMAlternative to DMSO, but can be more toxic to cells.
DimethylformamideDMF≥ 80 mMCan be used, but check for assay compatibility.[5]
Phosphate-Buffered Saline (pH 7.4)PBS< 1 µMEssentially insoluble in aqueous buffers.
Cell Culture Medium + 10% FBSDMEM< 5 µMSerum proteins may slightly increase solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1 mg) using an analytical balance.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For a compound with a Molecular Weight of 400 g/mol , 1 mg would require 250 µL of DMSO).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex vigorously for 30-60 seconds. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[7] Visually inspect against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Preparing Working Solutions and Treating Cells

This protocol describes preparing a final concentration of 10 µM this compound in a cell culture well with a final DMSO concentration of 0.1%.

G cluster_working Key Technique: Serial Dilution start Start: 10 mM this compound Stock in 100% DMSO intermediate Step 1: Create 100X Intermediate Dilution (1 mM in 100% DMSO) start->intermediate Dilute 1:10 working Step 2: Create 1:100 Final Dilution (10 µM in Medium) intermediate->working pipette Pipette 99 µL of pre-warmed cell culture medium into a tube. add_stock Add 1 µL of 1 mM stock into the medium (NOT vice-versa). mix Vortex immediately and vigorously to prevent precipitation. add_to_cells Step 3: Add to Cells Add working solution to cells (e.g., 10 µL to 90 µL of medium in well) working->add_to_cells end Final Concentration: 10 µM this compound 0.1% DMSO add_to_cells->end

Caption: Experimental workflow for cell treatment.

Example Signaling Pathway

Assuming this compound is a kinase inhibitor, this diagram illustrates its potential mechanism of action in a generic cell signaling cascade.

G ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds ras RAS receptor->ras Activates jhfk08 This compound raf RAF jhfk08->raf Inhibits (Example Target) ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Regulates

Caption: Example: this compound as a RAF kinase inhibitor.

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering potential off-target effects during their experiments with novel small molecule inhibitors. The principles and methodologies outlined here are broadly applicable for characterizing any new chemical probe.

Troubleshooting Guide

Q1: My novel inhibitor, Compound X, induces a stronger phenotype than genetic knockdown/knockout of its intended target. How can I explain this discrepancy?

A1: This is a classic indicator of potential off-target effects. While the on-target activity may contribute to the observed phenotype, it's possible that Compound X interacts with other cellular targets that either potentiate the on-target effect or induce a separate, overlapping phenotype.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that Compound X engages its intended target in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.

  • Broad-Spectrum Profiling: Screen Compound X against a panel of related proteins (e.g., a kinome scan if your target is a kinase) to identify potential off-targets.

  • Rescue Experiment: Perform a rescue experiment by overexpressing a resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests off-target effects are at play.

Q2: I'm observing a cellular phenotype at a much lower concentration of Compound X than its biochemical IC50 for the primary target. What could be the reason?

A2: This scenario suggests several possibilities:

  • High Cellular Potency: The compound may be highly cell-permeable and accumulate intracellularly, leading to a potent effect even with a modest biochemical IC50.

  • Off-Target Effects: The observed phenotype might be driven by a more sensitive off-target.

  • Indirect Effects: The compound might inhibit the target in a specific cellular compartment where it is more critical, or it could be affecting a downstream signaling event that amplifies the initial inhibition.

Troubleshooting Steps:

  • Determine Intracellular Concentration: If possible, measure the intracellular concentration of Compound X to correlate it with the effective concentration.

  • Comprehensive Dose-Response Analysis: Perform a detailed dose-response curve for the phenotype and compare it with the dose-response for on-target engagement in cells.

  • Unbiased Off-Target Identification: Employ unbiased techniques like chemical proteomics or thermal proteome profiling to identify other cellular proteins that bind to Compound X.

Q3: My results with Compound X are inconsistent across different cell lines. Why is this happening?

A3: Inconsistent results across cell lines can be attributed to:

  • Target Expression Levels: The expression level of the intended target can vary significantly between cell lines.

  • Off-Target Expression Profiles: Different cell lines have distinct protein expression profiles, meaning an off-target of Compound X might be highly expressed in one cell line but absent in another.

  • Genetic Background: The genetic context of the cell lines, including the status of upstream and downstream signaling pathways, can influence the phenotypic outcome.

Troubleshooting Steps:

  • Characterize Target and Off-Target Expression: Use techniques like Western blotting or quantitative PCR to determine the expression levels of the intended target and any known or suspected off-targets in the cell lines being used.

  • Standardize Experimental Conditions: Ensure that cell culture conditions, passage number, and treatment protocols are consistent across all experiments.

  • Use a Control Compound: Include a structurally distinct inhibitor of the same target to see if it recapitulates the phenotype.

Frequently Asked Questions (FAQs)

What are off-target effects?

Off-target effects are interactions of a drug or chemical compound with proteins other than its intended target. These interactions can lead to unexpected biological responses, toxicity, or misleading experimental results.[1][2]

Why is it important to identify off-target effects?

Identifying off-target effects is crucial for several reasons:

  • Data Interpretation: To accurately attribute a biological effect to the inhibition of the intended target.

  • Drug Development: To understand the complete pharmacological profile of a drug candidate and anticipate potential side effects.[2][3]

  • Tool Compound Validation: To ensure that a chemical probe is specific and suitable for studying a particular biological pathway.

What are some common methods to predict and identify off-target effects?

  • In Silico Prediction: Computational methods can predict potential off-targets based on the chemical structure of the compound and its similarity to known ligands of other proteins.[3][4]

  • Target-Class Specific Profiling: Screening the compound against a panel of related proteins, such as a kinase panel, is a common approach.

  • Unbiased Proteome-Wide Approaches: Techniques like chemical proteomics, affinity chromatography-mass spectrometry, and thermal proteome profiling can identify a broad range of protein interactions.

  • Cell-Based Assays: Rescue experiments with resistant mutants and comparing phenotypes with genetic perturbations are powerful cellular methods for validation.

Data Presentation

Table 1: Example Inhibitor Specificity Profile for Compound X

TargetIC50 (nM)Cellular EC50 (nM)Notes
Target A (On-Target) 50 200 Primary intended target.
Target B85350Structurally related kinase.
Target C1500>10000Unrelated protein; low affinity.
Target D25100Potent off-target identified via kinome scan.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.

  • Methodology:

    • Culture cells to ~80% confluency.

    • Treat cells with Compound X or vehicle control for a specified time.

    • Harvest cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody against the target protein.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of Compound X indicates target engagement.

2. Kinase Profiling

  • Principle: To assess the selectivity of a kinase inhibitor by testing its activity against a large panel of purified kinases.

  • Methodology:

    • Provide Compound X to a commercial vendor that offers kinase profiling services or perform the assay in-house if the platform is available.

    • Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

    • The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

    • Results are usually reported as percent inhibition.

    • For any significant off-targets identified, a full dose-response curve should be generated to determine the IC50.

3. Rescue Experiment with a Resistant Mutant

  • Principle: If a phenotype is caused by on-target inhibition, expressing a mutant version of the target that does not bind the inhibitor should rescue the phenotype.

  • Methodology:

    • Identify a mutation in the target protein's binding pocket that is predicted to disrupt the binding of Compound X without affecting the protein's function. This can often be guided by structural modeling.

    • Generate a cell line that stably or transiently expresses this resistant mutant. An empty vector control cell line should also be generated.

    • Treat both cell lines with a range of concentrations of Compound X.

    • Assess the phenotype of interest in both cell lines.

    • If the phenotype is rescued in the cells expressing the resistant mutant, it provides strong evidence for on-target activity.

Visualizations

cluster_0 Compound X Interactions Compound_X Compound X Target_A Target A (On-Target) Compound_X->Target_A Inhibition Target_D Target D (Off-Target) Compound_X->Target_D Inhibition (Off-Target) Downstream_A1 Downstream Effector A1 Target_A->Downstream_A1 Signaling Phenotype_A Expected Phenotype Downstream_A1->Phenotype_A Downstream_D1 Downstream Effector D1 Target_D->Downstream_D1 Signaling Phenotype_D Unexpected Phenotype Downstream_D1->Phenotype_D

Caption: Hypothetical signaling pathway of Compound X.

cluster_workflow Off-Target Identification Workflow Start Observe Unexpected Phenotype with Compound X Profiling Broad-Spectrum Profiling (e.g., Kinome Scan) Start->Profiling Unbiased Unbiased Proteomics (e.g., Chemoproteomics) Start->Unbiased Identify Identify Potential Off-Targets Profiling->Identify Unbiased->Identify Validate Validate Off-Targets Identify->Validate Rescue Rescue Experiment with Resistant Mutant Validate->Rescue Orthogonal Use Orthogonal Tool Compound Validate->Orthogonal Conclusion Conclude On- and Off-Target Contributions Rescue->Conclusion Orthogonal->Conclusion

Caption: Experimental workflow for off-target identification.

cluster_troubleshooting Troubleshooting Logic Issue Issue Phenotype stronger than knockdown/knockout Question1 Question Is the on-target engaged in cells? Issue->Question1:q Test1 Test Perform CETSA Question1:q->Test1:t Result1 Result Yes No Test1:t->Result1:r Action1 Action Proceed to off-target investigation Re-evaluate compound cell permeability Result1:r->Action1:act Question2 Question Can the phenotype be rescued by a resistant mutant? Action1:act->Question2:q Test2 Test Perform rescue experiment Question2:q->Test2:t Result2 Result No Yes Test2:t->Result2:r Conclusion Conclusion Phenotype is likely due to off-target effects Phenotype is on-target Result2:r->Conclusion:c

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Toxicity Assessment of Novel Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro toxicity assessments of novel compounds. The following information is designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My initial cell viability assay (e.g., MTT, WST-1) results show high variability between replicates. What are the potential causes and solutions?

A1: High variability in colorimetric assays like MTT can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. Pipetting technique is crucial; avoid introducing bubbles and ensure proper mixing.

  • Compound precipitation: Visually inspect the culture medium after adding the test compound. If precipitation is observed, consider using a lower concentration, dissolving the compound in a different solvent, or using a solubilizing agent. Always include a vehicle control to account for solvent effects.

  • Interference with assay chemistry: Some compounds can directly react with the assay reagents (e.g., reducing agents interfering with tetrazolium salts).[1] It is advisable to run a cell-free control with the compound and assay reagents to check for direct chemical reactions.

  • Inconsistent incubation times: Adhere strictly to the incubation times specified in the protocol for both compound treatment and assay reagent incubation.

Q2: I am not observing a dose-dependent decrease in cell viability. What could be the reason?

A2: A lack of dose-response can be due to several factors:

  • Inappropriate concentration range: The selected concentrations may be too low to induce a toxic effect or too high, causing maximum toxicity even at the lowest dose. A broader range of concentrations, often spanning several orders of magnitude, should be tested in a preliminary experiment.

  • Compound inactivity: The compound may not be cytotoxic to the specific cell line used under the tested conditions.

  • Short treatment duration: The incubation time may be insufficient for the compound to exert its cytotoxic effects. Consider extending the treatment duration.

  • Cell confluency: High cell confluency can sometimes make cells more resistant to cytotoxic agents. Ensure that cells are in the exponential growth phase and not over-confluent at the time of treatment.

Q3: How do I determine if the observed cell death is due to apoptosis or necrosis?

A3: Several methods can distinguish between apoptosis and necrosis:

  • Flow Cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining: This is a common and effective method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase activity assays: Apoptosis is often mediated by caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate apoptosis induction.[2]

  • Morphological analysis: Apoptotic cells exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation. These can be observed using microscopy. Necrotic cells, in contrast, typically show cell swelling and membrane rupture.

Q4: My compound appears to induce cell cycle arrest. How can I confirm and characterize this?

A4: Cell cycle arrest can be investigated using the following approaches:

  • Flow cytometry with DNA content analysis: Staining cells with a DNA-binding dye like propidium iodide (PI) and analyzing them by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[3]

  • Western blotting for cell cycle regulatory proteins: Analyze the expression levels of key proteins that regulate cell cycle progression. For example, an arrest in G1 phase might be associated with increased levels of p21 or p27, while a G2/M arrest could involve changes in cyclin B1 and CDK1 levels.[3][4][5]

Troubleshooting Guides

Problem: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Cell line instability Ensure you are using a consistent passage number of the cell line. Genetic drift can occur over time, affecting cellular responses.
Variations in experimental conditions Standardize all experimental parameters, including cell seeding density, treatment duration, and assay incubation times.
Compound degradation Prepare fresh stock solutions of the compound for each experiment. If the compound is light-sensitive or unstable in solution, take appropriate precautions.
Inaccurate serial dilutions Carefully prepare serial dilutions of the compound and verify the concentrations.
Problem: High Background Signal in Viability Assays
Potential Cause Troubleshooting Steps
Contamination Check for microbial contamination in the cell cultures, as this can affect assay results.
Serum interference Some components in fetal bovine serum (FBS) can interfere with assay reagents. Consider reducing the serum concentration during the assay or using a serum-free medium if compatible with your cells.
Phenol (B47542) red interference The pH indicator phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium for the assay if this is suspected.

Quantitative Data Summary

The following tables present hypothetical data for a novel compound, "JH-FK-08," to illustrate how to structure and present quantitative results.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma28.5 ± 3.1
HeLaCervical Carcinoma12.8 ± 1.5
HepG2Hepatocellular Carcinoma45.1 ± 4.9

Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.52.1 ± 0.3
512.8 ± 1.24.3 ± 0.6
1025.6 ± 2.48.9 ± 1.1
2048.2 ± 4.515.7 ± 1.9

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.2 ± 4.128.9 ± 2.515.9 ± 1.8
1072.1 ± 5.315.4 ± 1.912.5 ± 1.5
2078.5 ± 6.110.2 ± 1.311.3 ± 1.4

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Seed Cells in 96-well plate treat Treat with Compound (Dose-Response) start->treat viability_assay Cell Viability Assay (e.g., MTT) treat->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Based on IC50 western_blot Western Blot for Key Proteins apoptosis->western_blot Confirm Pathway cell_cycle->western_blot Confirm Pathway analyze Analyze Flow Cytometry & Western Blot Data western_blot->analyze conclusion Draw Conclusions on Toxicity Profile analyze->conclusion Apoptosis_Signaling_Pathway compound This compound cell_stress Cellular Stress (e.g., ROS) compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis Troubleshooting_Decision_Tree start Inconsistent Viability Results q1 Are cells seeded evenly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound precipitating? a1_yes->q2 s1 Improve pipetting technique and cell suspension mixing. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there assay interference? a2_yes->q3 s2 Use a different solvent or lower concentration. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult further troubleshooting guides. a3_yes->end s3 Run cell-free controls to check for direct chemical reaction. a3_no->s3

References

Technical Support Center: Improving the Therapeutic Index of JH-FK-08

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our initial search for the compound "JH-FK-08" did not yield specific publicly available information. This may indicate that this compound is a novel or internally designated compound. The following technical support guide has been constructed based on general principles and common challenges encountered when aiming to improve the therapeutic index of experimental drugs.

Should you be working with a compound targeting a known pathway or belonging to a specific drug class, please consult the relevant sections for potentially applicable troubleshooting advice and experimental design considerations.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it crucial in drug development?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[1][2] A high TI is desirable, as it indicates a wide margin between the effective and toxic doses.[1] Conversely, a narrow therapeutic index suggests that the doses required for efficacy are close to those that cause toxicity, necessitating careful dose monitoring.[3] Improving the TI is a primary goal in drug development to enhance patient safety and clinical utility.

Q2: My in vitro assays show high potency for this compound, but in vivo studies reveal significant toxicity. What are the potential causes?

This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Off-target effects: The compound may be interacting with unintended biological targets in a whole organism, leading to toxicity that is not observed in isolated cellular assays.

  • Metabolic transformation: The parent compound may be metabolized in vivo into toxic byproducts.

  • Poor pharmacokinetic properties: Issues such as poor solubility, rapid clearance, or unfavorable biodistribution can lead to high localized concentrations in sensitive tissues, causing toxicity.

  • Immunogenicity: The compound or its metabolites may trigger an immune response, leading to inflammation and tissue damage.[4]

Q3: How can I begin to investigate the unexpected in vivo toxicity of this compound?

A systematic approach is crucial. Consider the following initial steps:

  • Dose-response assessment: Conduct a thorough dose-escalation study in a relevant animal model to precisely define the maximum tolerated dose (MTD) and the dose at which toxicity is observed.

  • Clinical pathology and histopathology: Perform comprehensive analysis of blood chemistry, hematology, and tissues from treated animals to identify the specific organs or systems affected by the toxicity.

  • Pharmacokinetic (PK) analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help determine if the toxicity is related to high exposure in specific tissues.

  • Metabolite identification: Analyze plasma and tissue samples to identify any major metabolites and assess their potential toxicity.

Troubleshooting Guides

Issue 1: High Off-Target Toxicity

Symptoms:

  • Toxicity observed in tissues or organs not expected to be affected by the intended mechanism of action.

  • A wide range of seemingly unrelated adverse effects.

Troubleshooting Steps:

  • In silico off-target profiling: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.

  • In vitro off-target screening: Test this compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).

  • Competitive binding assays: If a primary off-target is identified, perform competitive binding assays to confirm the interaction and determine its affinity.

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of this compound to identify modifications that reduce off-target binding while maintaining on-target potency.

Issue 2: Metabolism-Induced Toxicity

Symptoms:

  • Toxicity observed after a delay, suggesting the formation of toxic metabolites.

  • Discrepancy in toxicity between in vitro (where metabolism may be limited) and in vivo studies.

  • Species-specific toxicity.

Troubleshooting Steps:

  • In vitro metabolism studies: Incubate this compound with liver microsomes or hepatocytes from different species (including human) to identify major metabolites.

  • Metabolite synthesis and testing: If a major metabolite is identified, synthesize it and test its in vitro and in vivo toxicity directly.

  • Cytochrome P450 (CYP) inhibition/induction studies: Determine if this compound inhibits or induces major CYP enzymes, which could lead to drug-drug interactions or altered metabolism of the compound itself.

  • Deuteration: In some cases, strategic deuteration of metabolically labile sites on the molecule can slow down metabolism and reduce the formation of toxic metabolites.

Experimental Protocols & Data Presentation

Due to the lack of specific information on this compound, detailed, compound-specific protocols cannot be provided. However, the following tables and diagrams illustrate how quantitative data and experimental workflows should be structured.

Table 1: In Vitro Potency and In Vivo Efficacy/Toxicity of this compound (Example Data)
ParameterAssay TypeCell Line / Animal ModelThis compoundControl Compound
IC50 (nM) Cell ViabilityCancer Cell Line X1550
EC50 (nM) Target EngagementReporter Assay520
MTD (mg/kg) Dose EscalationMouse1030
ED50 (mg/kg) Tumor Growth InhibitionMouse Xenograft515
Therapeutic Index Calculated (MTD/ED50)Mouse2 2
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
ParameterUnitValue
Cmax ng/mL850
Tmax hours2
AUC (0-inf) ng*h/mL4500
t1/2 hours6
Clearance mL/min/kg30
Vd L/kg1.5

Visualizations

Diagram 1: General Troubleshooting Workflow for In Vivo Toxicity

G A Unexpected In Vivo Toxicity Observed B Characterize Toxicity Profile (Dose-Response, Histopathology) A->B C Assess Pharmacokinetics (PK) (ADME) A->C F Hypothesis Generation: - Off-target toxicity - Metabolism-induced toxicity - PK issues B->F C->F D Investigate Off-Target Effects (In Silico & In Vitro Screening) G Structure-Activity Relationship (SAR) Studies - Modify scaffold to reduce toxicity - Improve PK properties D->G E Identify & Test Metabolites E->G F->D F->E H Lead Optimization G->H

Caption: A logical workflow for investigating the root cause of unexpected in vivo toxicity.

Diagram 2: Example Signaling Pathway (Hypothetical Target)

Assuming this compound is a kinase inhibitor targeting the hypothetical "SignalX" pathway:

G cluster_cell Cell Receptor Growth Factor Receptor SignalX SignalX Kinase Receptor->SignalX Downstream1 Downstream Effector 1 SignalX->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation Downstream2->Proliferation JHFK08 This compound JHFK08->SignalX

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Synthesis of JH-FK-08

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of JH-FK-08.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that may lead to suboptimal outcomes during the synthesis of this compound, focusing on the key pyrazole (B372694) formation and amide coupling steps.

Question 1: Why am I observing a very low yield during the pyrazole ring formation step?

Answer: Low yields in the pyrazole synthesis step, which likely follows a Knorr-type synthesis pathway, can be attributed to several factors:

  • Low Reactivity of Hydrazine (B178648): If your hydrazine precursor contains strong electron-withdrawing groups, its nucleophilicity can be significantly reduced, slowing down the reaction.[1]

  • Suboptimal pH: The reaction is acid-catalyzed, but an excessively low pH can protonate the hydrazine, further reducing its nucleophilicity and hindering the initial condensation step.[1]

  • Incorrect Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective for Knorr pyrazole synthesis.[1] Using an alcohol solvent at high temperatures could lead to unwanted esterification side reactions.[1]

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage without proceeding to the final cyclized pyrazole.[1]

Recommended Solutions:

  • Increase the reaction temperature or prolong the reaction time to overcome low reactivity.[1]

  • Carefully optimize the pH of the reaction mixture.

  • Ensure you are using an appropriate polar aprotic solvent.

  • Monitor the reaction by TLC or LCMS to check for the persistence of the hydrazone intermediate.

Question 2: What are the common side reactions that can complicate the synthesis and purification?

Answer: Several side reactions can reduce your yield and introduce impurities:

  • Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction can produce a mixture of two different regioisomers, which are often difficult to separate.[1][2]

  • Polymeric Materials: Unwanted side reactions, especially at high temperatures, can lead to the formation of polymeric or tarry materials that complicate purification.[2]

  • Starting Material Decomposition: Phenylhydrazine, a common reagent, can decompose, leading to colored impurities. It is advisable to use freshly distilled or high-purity hydrazine.[2]

Question 3: My amide coupling reaction is not proceeding to completion. What could be the issue?

Answer: Amide bond formation can be challenging due to the inherent stability and low reactivity of the amide bond.[3][4][5] Common issues include:

  • Failure of Standard Coupling Reagents: Standard protocols using reagents like HATU or EDC/HOBt may fail if the amine (e.g., an aminopyridine derivative) or the carboxylic acid is particularly unreactive.[6]

  • Formation of Inactive Intermediates: While an activated ester might form, the subsequent reaction with the amine may not proceed. In some cases, the carboxylic acid can form a stable anhydride (B1165640) that does not react with the amine.[6]

  • Low Nucleophilicity of the Amine: Amines attached to electron-deficient aromatic systems (like 3-aminopyridine) can be poor nucleophiles, making the reaction sluggish.[6]

Recommended Solutions:

  • Switch Coupling Strategy: If standard reagents fail, converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, though this can introduce its own side reactions.[6]

  • Use Additives: Adding a catalyst like DMAP can sometimes facilitate difficult couplings.[6]

  • Alternative Reagents: Consider using a different coupling agent, such as DMTMM, which has been found effective for unreactive anilines.[6]

Question 4: I am struggling with the final purification of this compound. What techniques can I use?

Answer: Purification can be difficult, especially if the final product is highly polar or has low solubility.

  • High Polarity: The presence of polar functional groups (like carboxylic acids in a pyrazole moiety) makes purification by standard silica (B1680970) gel chromatography challenging.[1]

  • Low Solubility: The product may have poor solubility in common organic solvents, making recrystallization difficult.[1]

  • Separating Isomers: If regioisomers were formed during the synthesis, their separation can be very challenging.[2]

Recommended Solutions:

  • For highly polar basic compounds, consider deactivating the silica gel with triethylamine (B128534) or using reverse-phase (C-18) chromatography.[2]

  • For recrystallization, test a range of solvent systems, such as ethanol (B145695)/water or ethyl acetate/hexanes.[2]

  • If the product is an oil or low-melting solid, try trituration with a non-polar solvent like hexane (B92381) to induce solidification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the pyrazole formation step in the synthesis of this compound? A1: The synthesis of the pyrazole core likely follows the Knorr pyrazole synthesis. This is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. The reaction is typically acid-catalyzed and proceeds by forming an imine (hydrazone) intermediate, followed by an intramolecular attack and subsequent dehydration to yield the aromatic pyrazole ring.[1]

Q2: How can I prevent the degradation of reagents and intermediates during the synthesis? A2: Some reagents and intermediates can be sensitive to atmospheric conditions.

  • Hydrazine: Hydrazine hydrate (B1144303) can be highly reactive. Using a more stable salt form, like hydrazine sulfate, can be a safer alternative.[2]

  • Air/Moisture Sensitivity: If intermediates are sensitive to oxidation or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: Why is the amide bond considered a "stable" and unreactive functional group? A3: The stability of the amide bond is due to amidic resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π* system. This resonance stabilization makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to other carbonyl compounds like esters or acid chlorides.[4]

Q4: What are the main challenges that need to be addressed in modern amide bond formation? A4: Key challenges include avoiding racemization, especially in peptide synthesis, and reducing the large amount of waste generated by the use of stoichiometric coupling reagents.[7] Developing catalytic methods for direct amide bond formation from carboxylic acids and amines is a major goal to create safer and more environmentally friendly processes.[7]

Quantitative Data

Table 1: Troubleshooting Knorr Pyrazole Synthesis

ParameterRecommended Condition/SolventPotential Issue if SuboptimalTroubleshooting Tip
pH Mildly acidicExcessively low pH protonates hydrazine, reducing nucleophilicity.[1]Buffer the reaction or add a base to adjust pH.
Solvent Polar aprotic (DMF, DMSO)[1]Use of alcohol can lead to esterification.[1]Switch to a non-reactive polar aprotic solvent.
Temperature Varies (often elevated)Low temperature may stall reaction; high temperature can cause decomposition.[2]Optimize temperature; use high-purity reagents.[2]
Yield VariableCan be low due to side reactions or low reactivity.[1]Increase reaction time; use an inert atmosphere.[1][2]

Table 2: Comparison of Common Amide Coupling Reagents

ReagentAdvantagesDisadvantagesCommon Use Case
EDC/HOBt Widely used, relatively inexpensive.Can fail with unreactive substrates.[6]Standard peptide couplings, general amidation.
HATU Highly effective, fast reaction times.More expensive, can be allergenic.[7]Difficult couplings, sterically hindered substrates.
SOCl₂ Creates highly reactive acid chloride.Harsh conditions, can cause side reactions.[6]When other methods fail with unreactive acids.[6]
DMTMM Good for reluctant anilines.[6]Less common than other reagents.Coupling with electron-poor or hindered amines.[6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Reagent Addition: Add the hydrazine derivative (e.g., 5-hydrazinoisophthalic acid hydrochloride, 1.0 eq) to the solution. If starting with a hydrochloride salt, the mixture will be acidic, which can catalyze the reaction.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1][2] Due to the potential for high polarity, reverse-phase chromatography may be necessary.[2]

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LCMS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

JH-FK-08_Synthesis_Workflow cluster_pyrazole Step 1: Pyrazole Formation cluster_amide Step 2: Amide Coupling cluster_purification Step 3: Purification A Hydrazine Derivative C Knorr Condensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazole Intermediate C->D F HATU / DIPEA D->F E Amine Component E->F G This compound (Crude) F->G H Chromatography / Recrystallization G->H I Pure this compound H->I

Caption: General synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Product Yield Observed check_sm Are starting materials consumed? (TLC/LCMS) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone No Starting Material check_sm->sm_gone Yes cause_reactivity Possible Cause: - Low reagent reactivity - Suboptimal temp/pH - Incorrect solvent sm_present->cause_reactivity cause_side_reactions Possible Cause: - Side reactions (e.g., polymerization) - Product decomposition sm_gone->cause_side_reactions solution_reactivity Solution: - Increase temperature/time - Optimize pH/solvent - Use inert atmosphere cause_reactivity->solution_reactivity solution_side_reactions Solution: - Lower temperature - Monitor reaction closely - Check for byproduct formation cause_side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low reaction yield.

Amide_Bond_Challenges center Amide Bond Formation challenge1 Substrate Reactivity center->challenge1 challenge2 Coupling Reagents center->challenge2 challenge3 Side Reactions center->challenge3 detail1 Amidic Resonance reduces C=O electrophilicity Electron-poor amines are poor nucleophiles challenge1->detail1 detail2 Stoichiometric waste Reagent failure Potential for allergenicity challenge2->detail2 detail3 Racemization at α-carbon Formation of stable anhydrides challenge3->detail3

Caption: Key challenges in amide bond formation.

References

JH-FK-08 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of JH-FK-08, a novel calcineurin inhibitor with potent antifungal activity. As specific stability data for this compound is not yet publicly available, this guide is based on the known stability profiles of its parent compounds, Tacrolimus (B1663567) (FK506) and Ascomycin (FK520), as well as established best practices for handling macrolide lactone compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a C22-modified analog of FK520 (Ascomycin) that acts as a calcineurin inhibitor. It exhibits significant antifungal activity, particularly against Cryptococcus neoformans, with reduced immunosuppressive effects compared to its parent compounds. The stability of this compound is a critical concern for researchers as its degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The complex macrolide lactone structure of this compound makes it susceptible to degradation under various experimental conditions.

Q2: What are the likely primary degradation pathways for this compound?

A2: Based on the known degradation of Tacrolimus (FK506) and Ascomycin (FK520), the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The large lactone (ester) ring in the macrolide structure is susceptible to hydrolysis, especially under non-neutral pH conditions. Alkaline conditions, in particular, can accelerate the cleavage of the lactone ring.[1][2]

  • Oxidation: The presence of multiple functional groups can make the molecule susceptible to oxidation.[3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation.[2]

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared and stored following these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM).

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use vials.[1]

  • Light Protection: Store stock solutions in amber-colored vials or wrap them in foil to protect from light.[1]

Q4: How long are aqueous working solutions of this compound stable?

A4: The stability of this compound in aqueous buffers or cell culture media is expected to be limited. It is strongly recommended to prepare working solutions fresh for each experiment. Aqueous solutions of the parent compound Ascomycin are not recommended to be stored for more than a day.[1] If long-term experiments are necessary, the stability of this compound in your specific experimental medium should be validated.

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential instability of this compound.

Data Presentation: Inferred Stability of this compound based on Parent Compounds
Condition Parameter Inferred Stability of this compound Recommendation
pH Acidic (pH 3-5)Likely to be relatively stable.[4][5]Use buffers in this pH range if compatible with the experiment.
Neutral (pH ~7)Moderately stable, but hydrolysis can occur over time.Prepare fresh solutions.
Alkaline (pH > 7.5)Likely to be unstable due to accelerated lactone hydrolysis.[1][4]Avoid alkaline conditions if possible.
Temperature -80°C to -20°CHigh stability in appropriate organic solvents.[1]Recommended for long-term storage of stock solutions.
2-8°CLimited stability in aqueous solutions.For short-term storage of working solutions (hours).
Room Temperature (~25°C)Prone to degradation, especially in solution.[6]Minimize exposure to room temperature.
Elevated Temperature (>37°C)Significant degradation is expected.[1][6]Avoid unless required by the experimental protocol.
Light DarkStable.Store in light-protected containers.
Ambient LightPotential for photodegradation over time.[2]Minimize exposure during experiments.
UV LightLikely to cause rapid degradation.[2]Avoid exposure.
Solvent DMSO, EthanolGood stability for stock solutions.[1]Recommended for preparing stock solutions.
Aqueous BuffersLimited stability.[1]Prepare working solutions fresh.
Troubleshooting Common Issues
Issue Possible Cause Suggested Solution(s)
Inconsistent or weaker than expected biological activity. Degradation of this compound in the working solution.- Prepare fresh working solutions immediately before use. - Protect solutions from light and elevated temperatures. - Validate the concentration of the stock solution.
Precipitate forms when preparing the working solution. Poor solubility of this compound in the aqueous buffer/medium.- Ensure vigorous mixing during dilution. - Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%). - Warm the buffer/medium to the experimental temperature before adding the stock solution.
Appearance of new peaks in HPLC/LC-MS analysis over time. Degradation of this compound.- Identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).
Color change in the solution. Chemical degradation or oxidation.- Discard the solution. - Prepare a fresh solution from a new stock aliquot. - Purge the headspace of the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing.

Experimental Protocols

Protocol for a Preliminary Stability Assessment of this compound

This protocol describes a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile (B52724) or ethanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify the major degradation products.

Mandatory Visualizations

Signaling Pathway of Calcineurin Inhibition

Calcineurin_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2 IL-2 IL2_gene->IL2 Translation JHFK08 This compound FKBP12 FKBP12 JHFK08->FKBP12 Complex This compound-FKBP12 Complex JHFK08->Complex FKBP12->Complex Complex->Calcineurin Inhibition

Caption: Mechanism of calcineurin inhibition by this compound.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: this compound Sample prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_stock->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS sampling->analysis data Evaluate Data: - % Remaining of this compound - Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: General workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Was the working solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Were stock solutions stored correctly (-20°C, dark)? yes_fresh->check_storage prepare_fresh Action: Prepare fresh working solution for each experiment. no_fresh->prepare_fresh yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_conditions Are experimental conditions (pH, temp) harsh? yes_storage->check_conditions correct_storage Action: Review and correct storage procedures. Use a new aliquot. no_storage->correct_storage yes_harsh Yes check_conditions->yes_harsh Yes no_harsh No check_conditions->no_harsh No mitigate_conditions Action: Mitigate harsh conditions if possible (e.g., adjust pH). yes_harsh->mitigate_conditions other_factors Consider other factors: - Reagent quality - Assay variability no_harsh->other_factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refining JH-FK-08 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of the novel kinase inhibitor, JH-FK-08. The following information is based on established methodologies for small molecule kinase inhibitors and is intended to address common challenges encountered during preclinical animal studies.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the formulation, administration, and in vivo testing of this compound.

Formulation and Administration

Question: We are observing high variability in the plasma concentrations of this compound between animals in the same oral dose group. What are the potential causes and solutions?

Answer: High pharmacokinetic variability is a frequent challenge with orally administered small molecule kinase inhibitors, which often exhibit low aqueous solubility.[1][2]

Potential Causes:

  • Poor Solubility and Dissolution: this compound may not be fully dissolving in the gastrointestinal tract, leading to inconsistent absorption.[2][3] Factors such as pH-dependent solubility can also contribute to this variability.

  • Formulation Issues: The chosen vehicle for administration may not be optimal, leading to precipitation or an inconsistent suspension of this compound.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological factors like gastric emptying.[4][5][6][7]

  • Inter-animal Differences: Physiological variations between individual animals, such as differences in gastric pH and intestinal transit time, can influence drug absorption.

Troubleshooting Steps:

  • Re-evaluate Formulation: Consider using solubility-enhancing excipients. Common choices for poorly soluble compounds include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), surfactants (e.g., Tween 80), or co-solvents like PEG-400 or DMSO.[8][9][10] Developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can also significantly improve oral bioavailability.[11][12]

  • Particle Size Reduction: Micronization or nanocrystal formulation of the drug substance can increase the surface area for dissolution, potentially leading to more consistent absorption.[9]

  • Standardize Procedures: Ensure strict adherence to standardized protocols for dose preparation and administration. Proper training in oral gavage is crucial to minimize procedural complications.[5][6][13]

  • Alternative Administration Routes: If oral delivery continues to show high variability, consider intravenous (IV) or intraperitoneal (IP) administration for initial efficacy and pharmacodynamic studies to establish a baseline.[14][15]

Question: What are the key differences to consider when choosing between intravenous (IV) and intraperitoneal (IP) injection for this compound?

Answer: Both IV and IP routes bypass oral absorption issues, but they differ in their pharmacokinetic profiles and potential complications.

Comparison of IV and IP Administration:

FeatureIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Absorption Instantaneous and complete (100% bioavailability by definition).[16]Slower absorption into the bloodstream. The drug is absorbed through the mesenteric blood supply, which goes directly to the liver, subjecting it to first-pass metabolism.[16]
Peak Plasma Concentration (Cmax) Typically higher and achieved more rapidly.Generally lower and reached more slowly compared to IV.[17]
Systemic Exposure (AUC) Often considered the gold standard for determining systemic exposure.Can be similar to IV if first-pass metabolism is low, but may be significantly less for compounds with high hepatic clearance.[16][17]
Local Tissue Concentration Distributed systemically via circulation.Can result in very high local concentrations within the peritoneal cavity.[18]
Technical Difficulty Tail vein injections in mice require more technical skill.[14][15]Technically easier to perform than IV injections.[14]
Potential Complications Risk of tail vein collapse or improper injection leading to localized swelling.Risk of injecting into an organ (e.g., intestines, bladder) or causing peritonitis.

Recommendation: For initial pharmacokinetic studies, IV administration is preferred to determine the absolute bioavailability and intrinsic clearance of this compound. For efficacy studies where a sustained release profile might be acceptable and technical ease is a factor, IP administration can be considered. However, it's important to characterize the pharmacokinetics of the IP route as well.[16]

Efficacy and Tumor Models

Question: Our xenograft tumors are not growing consistently, or they are growing initially and then regressing, even in the vehicle control group. Why might this be happening?

Answer: Inconsistent tumor growth in xenograft models can be a significant issue.

Potential Causes:

  • Cell Line Health and Passage Number: The health and passage number of the cancer cell line used for implantation are critical. High-passage number cells can sometimes lose their tumorigenicity.

  • Implantation Technique: The skill and consistency of the person performing the subcutaneous or orthotopic injections are important. The number of cells and the injection volume should be consistent.

  • Animal Model: The choice of mouse model is crucial. Different immunodeficient strains (e.g., nude, SCID, NSG) have varying levels of immune compromise, which can affect tumor take rate and growth.[19]

  • Tumor Microenvironment: The lack of a complete immune system and a natural tumor microenvironment in some models can affect tumor growth.[20][21] Genetically engineered mouse models (GEMMs) or patient-derived xenografts (PDX) may offer more clinically relevant models.[20][21][22]

Troubleshooting Steps:

  • Standardize Cell Culture and Implantation: Use cells from a consistent and low passage number. Ensure a standardized protocol for cell harvesting and injection.

  • Optimize Animal Model: Consider the specific cancer type and the goals of the study when selecting the mouse model. For some cancer types, a different immunodeficient strain may be more suitable.

  • Consider Advanced Models: If appropriate for the research question, evaluate the use of PDX or GEMM models, which can better recapitulate human tumor biology.[21][22]

Question: We are not observing the expected anti-tumor efficacy with this compound, even at what we believe are high doses. How can we troubleshoot this?

Answer: A lack of efficacy can be due to insufficient drug exposure at the tumor site or a lack of target engagement.

Troubleshooting Steps:

  • Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: It is essential to measure the concentration of this compound in both the plasma and tumor tissue over time.[23] This should be correlated with pharmacodynamic markers of target engagement in the tumor.[24][25]

  • Assess Target Engagement: Use techniques like Western blotting to measure the phosphorylation status of the direct target of this compound and key downstream signaling proteins (e.g., p-Akt, p-ERK) in tumor tissue from treated animals.[26][27][28][29] This will confirm if the drug is hitting its intended target at a sufficient level to inhibit the signaling pathway.

  • Dose Escalation Study: Perform a dose-ranging study to determine if higher, well-tolerated doses can achieve the necessary tumor exposure and efficacy.

  • Re-evaluate the Tumor Model: Ensure that the chosen cancer cell line or tumor model is indeed dependent on the signaling pathway that this compound inhibits.

Toxicity and Off-Target Effects

Question: We are observing unexpected toxicities in our animal studies, such as significant weight loss and lethargy, at doses that were well-tolerated in vitro. How should we investigate this?

Answer: In vivo toxicity can arise from several factors not apparent in in vitro studies.

Potential Causes:

  • Formulation Vehicle Toxicity: The vehicle used to formulate this compound could be contributing to the observed toxicity, especially with repeated dosing.[10]

  • Off-Target Effects: this compound may be inhibiting other kinases or proteins in the animal, leading to unintended toxicities.

  • Metabolite Toxicity: The drug may be metabolized into toxic byproducts in the animal model.

  • Exaggerated Pharmacology: The toxicity may be an on-target effect that is more pronounced in a whole organism.

Troubleshooting Steps:

  • Conduct a Maximum Tolerated Dose (MTD) Study: Systematically evaluate a range of doses to identify the highest dose that can be administered without causing dose-limiting toxicities.

  • Include a Vehicle Control Group: Always include a group of animals that receives only the formulation vehicle to rule out its contribution to toxicity.

  • Clinical Pathology and Histopathology: At the end of the study, collect blood for complete blood count and chemistry analysis, and harvest major organs for histopathological examination to identify any target organs of toxicity.

II. Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterOral (PO) Administration (50 mg/kg)Intravenous (IV) Administration (10 mg/kg)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC (0-t) (ng*h/mL) [Insert Value][Insert Value]
Half-life (t1/2) (h) [Insert Value][Insert Value]
Bioavailability (%) [Insert Value]N/A

Table 2: Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg, PO, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 00[Insert Value]
This compound 25[Insert Value][Insert Value]
This compound 50[Insert Value][Insert Value]
This compound 100[Insert Value][Insert Value]

III. Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study using a human cancer cell line grown as a subcutaneous xenograft in immunodeficient mice.[19][20]

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549, U87-MG) in the appropriate growth medium until cells are approximately 80% confluent.

  • Cell Preparation: Harvest the cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Measure tumor volume three times per week using calipers. The volume can be calculated using the formula: Volume = 0.5 x Length x Width^2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (typically n=8-10 per group).

  • Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80) and administer daily by oral gavage at the specified doses. The control group should receive the vehicle alone.

  • Endpoints: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines. Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be collected for pharmacodynamic analysis.

Western Blot Analysis for Target Engagement in Tumor Tissue

This protocol describes how to assess the phosphorylation status of a target kinase and downstream signaling proteins in tumor tissue.[30][31][32][33]

  • Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

IV. Mandatory Visualizations

Caption: Experimental workflow for in vivo evaluation of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth JHFK08 This compound JHFK08->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by this compound.

References

Validation & Comparative

JH-FK-08 Demonstrates Superior Efficacy Over Fluconazole Against Cryptococcus neoformans in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel calcineurin inhibitor, JH-FK-08, has shown significantly greater efficacy in treating Cryptococcus neoformans infections in preclinical studies when compared to the widely used antifungal agent, fluconazole (B54011). Research indicates that this compound not only exhibits more potent in vitro activity but also leads to a greater reduction in fungal burden and improved survival rates in a murine model of cryptococcosis. These findings position this compound as a promising candidate for further development in the fight against this life-threatening fungal pathogen.

Cryptococcus neoformans is a major cause of meningitis, particularly in immunocompromised individuals, and the emergence of fluconazole resistance highlights the urgent need for new therapeutic options. This comparison guide provides an objective analysis of the performance of this compound against fluconazole, supported by experimental data, for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Clear Advantage for this compound

The in vitro potency of an antifungal agent is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Against the common C. neoformans strain H99, this compound demonstrated a significantly lower MIC90 (the concentration required to inhibit 90% of isolates) than fluconazole, indicating substantially higher in vitro activity.

CompoundC. neoformans StrainMIC90 (µg/mL)
This compoundH990.8[1]
FluconazoleH998.0 - 16[2][3]
Table 1: In Vitro Susceptibility of C. neoformans H99 to this compound and Fluconazole.

In Vivo Efficacy: Reduced Fungal Burden and Extended Survival

The superior in vitro performance of this compound translated to robust efficacy in a murine model of cryptococcosis. In mice infected with C. neoformans H99, treatment with this compound resulted in a dramatically greater reduction in lung fungal burden compared to fluconazole. Furthermore, a combination of this compound and fluconazole exhibited an additive effect, leading to the most significant decrease in fungal load.[1]

Treatment GroupDosageApproximate Lung Fungal Burden (CFU/g)Fold Reduction vs. Vehicle
Vehicle-3,700,000-
Fluconazole6 mg/kg616,667~6
This compound40 mg/kg18,500~200
Combination6 mg/kg Fluconazole + 40 mg/kg this compound< 9,250>400
Table 2: In Vivo Efficacy in a Murine Model of Cryptococcosis (14 days post-infection).[1]

Consistent with the reduction in fungal burden, this compound treatment, both alone and in combination with fluconazole, significantly extended the survival of infected mice compared to fluconazole monotherapy.[1]

Treatment GroupMedian Survival (Days)
Vehicle16
Fluconazole27
This compound33
Combination36
Table 3: Survival in a Murine Model of Cryptococcosis.[1]

Mechanisms of Action: Targeting Different Fungal Pathways

This compound and fluconazole combat C. neoformans through distinct mechanisms of action, which may explain the observed additive effect when used in combination.

This compound: This compound is an analog of the immunosuppressant FK520. It exerts its antifungal activity by first binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a crucial protein phosphatase. The inhibition of calcineurin disrupts stress response pathways in C. neoformans, rendering it unable to grow at host body temperature (37°C) and attenuating its virulence.[1]

JH_FK_08_Pathway JH_FK_08 This compound FKBP12 FKBP12 JH_FK_08->FKBP12 Binds to Complex This compound-FKBP12 Complex JH_FK_08->Complex FKBP12->Complex Complex->Inhibition Calcineurin Calcineurin StressResponse Fungal Stress Response & Virulence Calcineurin->StressResponse Activates Inhibition->Calcineurin Inhibits

This compound Mechanism of Action

Fluconazole: As a member of the triazole class of antifungals, fluconazole targets the ergosterol (B1671047) biosynthesis pathway, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Fluconazole_Pathway Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_Demethylase Lanosterol 14-α-demethylase (Erg11p) Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Converts to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Inhibition->Lanosterol_Demethylase Inhibits

Fluconazole Mechanism of Action

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare serial dilutions of antifungal agents in 96-well plates add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare standardized C. neoformans inoculum inoculum->add_inoculum incubate Incubate plates at 35°C for 48-72 hours add_inoculum->incubate read_mic Visually or spectrophotometrically determine the lowest drug concentration with no visible growth (MIC) incubate->read_mic

Broth Microdilution MIC Assay Workflow
Murine Model of Cryptococcosis

The in vivo efficacy of the compounds was assessed in a well-established murine model of disseminated cryptococcosis.

  • Infection: Female A/J mice were intranasally infected with a suspension of C. neoformans H99.[1]

  • Treatment: Treatment commenced 24 hours post-infection. Mice were administered the vehicle, fluconazole (6 mg/kg), this compound (40 mg/kg), or a combination of both drugs via intraperitoneal injection twice daily for 14 days.[1]

  • Fungal Burden Assessment: On day 14 post-infection, a cohort of mice from each group was euthanized. Lungs, brain, and spleen were harvested, homogenized, and serially diluted onto Sabouraud dextrose agar (B569324) plates. Colony-forming units (CFU) were counted after incubation to determine the fungal burden per gram of tissue.[1]

  • Survival Study: A separate cohort of mice was monitored for survival for an extended period after the 14-day treatment regimen. The date of moribund euthanasia or death was recorded for each mouse.[1]

Conclusion

The available preclinical data strongly suggest that this compound is a highly promising antifungal candidate against Cryptococcus neoformans, demonstrating superior in vitro and in vivo efficacy compared to fluconazole. Its distinct mechanism of action and additive effects when combined with existing azole antifungals make it a compelling subject for further investigation and development. These findings offer a significant step forward in the search for more effective treatments for cryptococcal infections.

References

JH-FK-08: A Comparative Guide to its Fungal Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fungal specificity of JH-FK-08, a novel calcineurin inhibitor. Through a detailed comparison with existing antifungal agents and its parent compounds, this document offers objective data to support research and development decisions.

Executive Summary

This compound is a semi-synthetic analog of the natural product FK520, developed to exhibit enhanced fungal specificity and reduced immunosuppressive activity.[1][2] Its mechanism of action involves the inhibition of calcineurin, a crucial enzyme for stress response and virulence in many pathogenic fungi.[3][4] Experimental data demonstrates that this compound retains potent antifungal activity against a range of fungal pathogens while exhibiting significantly lower immunosuppressive effects compared to its parent compounds, FK506 (Tacrolimus) and FK520. This improved therapeutic index positions this compound as a promising candidate for further antifungal drug development.

Comparative Performance Data

The following tables summarize the in vitro activity of this compound in comparison to established antifungal agents and its parent compounds.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundCryptococcus neoformansCandida albicansAspergillus fumigatus (MEC)
This compound 0.8 (MIC80)[5]0.4 - 1.6[6]0.6 - 2.5[6]
Fluconazole4 - 16[7][8]0.25 - 1.0[9]>64[9]
Amphotericin B0.125 - 0.5[10][11]0.5 - 2.00.25 - 2.0
FK506 (Tacrolimus)~0.05~0.051.56[1]
FK520 (Ascomycin)~0.05~0.05Not widely reported

Note: MIC values can vary depending on the specific strain and testing methodology. MEC (Minimum Effective Concentration) is reported for echinocandins and sometimes for other mold-active agents against Aspergillus species.

Table 2: Immunosuppressive Activity (IC50 in nM)
CompoundIC50 (IL-2 Expression Inhibition)
This compound 42.6[5]
FK506 (Tacrolimus)~0.1 - 1.0
FK520 (Ascomycin)Modestly reduced compared to FK506

Mechanism of Action: Calcineurin Signaling Pathway

This compound, similar to FK506 and FK520, exerts its antifungal effect by inhibiting the calcineurin signaling pathway. This pathway is critical for fungal survival under various stress conditions, including those encountered within a human host. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Calcineurin_Pathway Fungal Calcineurin Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Ca_channel->Ca_influx Influx CaM Calmodulin (CaM) Calcineurin_inactive Calcineurin (Inactive) CaM->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Crz1-P Crz1-P (Inactive) Calcineurin_active->Crz1-P dephosphorylates FKBP12 FKBP12 FKBP12->Calcineurin_active inhibits This compound This compound This compound->FKBP12 binds Crz1 Crz1 (Active) Crz1-P->Crz1 Gene_expression Gene Expression (Stress Response, Virulence) Crz1->Gene_expression regulates Ca_influx->CaM binds

Caption: Fungal Calcineurin Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.

b. Assay Procedure:

  • A serial two-fold dilution of this compound and comparator drugs is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Each well is inoculated with the prepared fungal suspension.

  • A growth control (no drug) and a sterility control (no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours (for Candida and Aspergillus) or 48-72 hours (for Cryptococcus).

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% or 100% for other agents) compared to the growth control. For Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal, branched hyphae are observed, is often reported for echinocandins and sometimes for other mold-active agents.

Caption: Workflow for Broth Microdilution MIC/MEC Assay.

Checkerboard Assay for Antifungal Synergy

This protocol is used to assess the interaction between this compound and other antifungal agents.

a. Preparation:

  • Stock solutions of this compound and the second antifungal agent are prepared.

  • A fungal inoculum is prepared as described in the MIC protocol.

b. Assay Procedure:

  • In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis (columns), and serial dilutions of the second antifungal agent are made along the y-axis (rows). This creates a matrix of drug combinations.

  • Each well is inoculated with the standardized fungal suspension.

  • Growth and sterility controls are included.

  • The plate is incubated under the same conditions as the MIC assay.

  • The MIC of each drug alone and in combination is determined.

c. Data Analysis:

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Workflow cluster_0 Plate Setup cluster_1 Assay cluster_2 Analysis A Serial Dilution of Drug A (rows) C Inoculation with Fungal Suspension A->C B Serial Dilution of Drug B (columns) B->C D Incubation C->D E Read MICs of Combinations D->E F Calculate FIC Index E->F G Determine Interaction (Synergy, etc.) F->G

Caption: Workflow for Checkerboard Synergy Assay.

Conclusion

The data presented in this guide highlight the promising profile of this compound as a fungal-specific calcineurin inhibitor. Its potent in vitro activity against key fungal pathogens, coupled with a significantly reduced immunosuppressive effect, addresses a critical liability of its parent compounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of invasive fungal infections.

References

Synergistic Antifungal Potential of JH-FK-08: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel calcineurin inhibitor, JH-FK-08, a C22-modified analog of the immunosuppressant FK520, has demonstrated promising antifungal activity. This guide provides a comparative analysis of the synergistic interactions between this compound and other antifungal agents, supported by available experimental data. The exploration of such combinations is critical in the face of growing antifungal resistance and the limited therapeutic arsenal.

Key Findings on Synergistic Interactions

This compound, by inhibiting the calcineurin pathway in fungi, presents a unique mechanism of action that can be exploited in combination therapies. While comprehensive in vitro data on this compound's synergistic potential with a wide range of antifungals is still emerging, preliminary findings and studies on related compounds suggest a strong basis for its use in combination regimens.

Interaction with Azoles

A significant finding from preclinical studies is the synergistic activity of this compound with the azole antifungal, fluconazole (B54011). In an in vivo murine model of Cryptococcus neoformans infection, the combination of this compound and fluconazole demonstrated a synergistic effect, leading to improved therapeutic outcomes[1]. This suggests that this compound can potentiate the activity of azoles, a widely used class of antifungals that inhibit ergosterol (B1671047) biosynthesis.

Interaction with Gwt1 Inhibitors

Emerging evidence points towards a powerful synergistic relationship between calcineurin inhibitors and Gwt1 inhibitors. Gwt1 is an essential enzyme in the fungal glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. While specific quantitative data for this compound is not yet published, studies on the parent compound FK506 have demonstrated strong synergy with Gwt1 inhibitors against various fungal pathogens. This synergy is a promising area of investigation for this compound.

At present, there is a lack of published in vitro studies detailing the synergistic or antagonistic interactions of this compound with echinocandins and polyenes. However, the distinct mechanisms of action of these antifungal classes with calcineurin inhibition suggest that such combinations warrant further investigation.

Quantitative Data Summary

The following table summarizes the available data on the antifungal activity of this compound. It is important to note that specific in vitro synergistic data (i.e., FICI values) for this compound in combination with other antifungals is not yet publicly available in the reviewed literature. The in vivo synergy with fluconazole has been reported qualitatively[1].

CompoundFungal SpeciesMIC80 (μg/mL)Notes
This compoundCryptococcus neoformans0.8This compound is an inhibitor of the serine/threonine-specific phosphatase calcineurin.[2]

Experimental Protocols

The standard method for evaluating in vitro synergistic interactions between antifungal agents is the checkerboard microdilution assay. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Checkerboard Microdilution Assay Protocol

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound and the second antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration 100 times the highest final concentration to be tested.

  • Working solutions are then prepared by diluting the stock solutions in RPMI 1640 medium.

2. Inoculum Preparation:

  • The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 to 2.5 x 10³ cells/mL.

3. Assay Plate Preparation:

  • A 96-well microtiter plate is used.

  • 100 μL of RPMI 1640 medium is added to all wells except those in the first column and row.

  • Serial twofold dilutions of this compound are made horizontally across the plate.

  • Serial twofold dilutions of the second antifungal agent are made vertically down the plate.

  • This creates a matrix of wells with varying concentrations of both drugs.

4. Inoculation and Incubation:

  • Each well is inoculated with 100 μL of the prepared fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours.

5. Determination of MIC and FICI:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth compared to the growth control.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of the involved antifungal agents and the workflow of the checkerboard assay.

Antifungal_Mechanisms cluster_JH_FK_08 This compound (Calcineurin Inhibitor) cluster_Azoles Azoles JH_FK_08 This compound Calcineurin Calcineurin JH_FK_08->Calcineurin Inhibits NFAT NFAT (Transcription Factor) Calcineurin->NFAT Dephosphorylates Virulence Fungal Virulence & Stress Response NFAT->Virulence Activates Azoles Azoles Lanosterol_demethylase Lanosterol 14-alpha-demethylase Azoles->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Synthesis Lanosterol_demethylase->Ergosterol Blocks Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Disrupts

Caption: Mechanism of action for this compound and Azole antifungals.

Checkerboard_Workflow A Prepare Drug Dilutions (this compound and Test Antifungal) C Dispense Drugs into 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungi B->D C->D E Incubate at 35°C for 24-48h D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FICI F->G H Determine Interaction (Synergy, Indifference, Antagonism) G->H

Caption: Workflow for the checkerboard microdilution assay.

References

Comparative Analysis of JH-FK-08 and Other Calcineurin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel calcineurin inhibitor JH-FK-08 against established inhibitors such as tacrolimus (B1663567) (FK506) and cyclosporine. This document synthesizes available experimental data on their immunosuppressive efficacy and toxicity profiles, offering a valuable resource for evaluating next-generation immunosuppressants.

Introduction to Calcineurin Inhibition

Calcineurin inhibitors (CNIs) are a cornerstone of immunosuppressive therapy, particularly in organ transplantation, by preventing graft rejection. They exert their effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. This inhibition blocks the activation of T-cells, a critical component of the adaptive immune response. The primary mechanism involves the formation of a complex between the CNI and an immunophilin (FKBP12 for tacrolimus and its analogs, and cyclophilin for cyclosporine), which then binds to and inhibits calcineurin's phosphatase activity. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1] While highly effective, traditional CNIs are associated with significant side effects, most notably nephrotoxicity, creating a demand for novel inhibitors with improved safety profiles.[2] this compound, a derivative of FK520 (ascomycin), is one such novel inhibitor under investigation.

Calcineurin Signaling Pathway and Inhibition

The calcineurin signaling cascade is a crucial pathway in T-cell activation. The binding of an antigen to the T-cell receptor (TCR) triggers a rise in intracellular calcium levels. Calcium ions then bind to calmodulin, which in turn activates calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to enter the nucleus and initiate the transcription of genes encoding IL-2 and other cytokines essential for T-cell proliferation and activation.[3] Calcineurin inhibitors disrupt this pathway by preventing the dephosphorylation of NFAT.

Calcineurin_Signaling_Pathway cluster_cell T-Cell cluster_inhibition Inhibition TCR_Activation T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin_Inactive Inactive Calcineurin Calmodulin->Calcineurin_Inactive activates Calcineurin_Active Active Calcineurin Calcineurin_Inactive->Calcineurin_Active NFATp NFAT-P (Cytoplasm) Calcineurin_Active->NFATp dephosphorylates NFAT NFAT (Nucleus) NFATp->NFAT translocates to nucleus IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production CNI Calcineurin Inhibitors (e.g., this compound, Tacrolimus) Immunophilin Immunophilin (e.g., FKBP12) CNI_Complex CNI-Immunophilin Complex CNI_Complex->Calcineurin_Active inhibits

Caption: Calcineurin signaling pathway and points of inhibition.

Comparative Immunosuppressive Activity

The primary measure of a calcineurin inhibitor's efficacy is its ability to suppress the immune response. This is often quantified by its half-maximal inhibitory concentration (IC50) for IL-2 production in T-cells.

CompoundIC50 (nM) for IL-2 ProductionFold-change vs. Tacrolimus (FK506)Reference
This compound 42.6~387x less potent[4]
Tacrolimus (FK506) ~0.111x[5]
FK520 (Ascomycin) ~0.15~1.4x less potent[5]
Cyclosporine A ~10-100Varies[6]
JH-FK-02 42.6~387x less potent[5]
JH-FK-05 20.0~182x less potent[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

The data indicates that while this compound is a potent inhibitor of calcineurin, it is significantly less immunosuppressive than tacrolimus and FK520 in vitro.[4] This characteristic is a key aspect of its design, aiming for a better therapeutic index, particularly in the context of antifungal applications where high immunosuppression is undesirable.

Comparative Nephrotoxicity Profile

A major limitation of current calcineurin inhibitors is their nephrotoxicity.[2] While direct comparative in vivo nephrotoxicity data for this compound is not yet publicly available, a general comparison can be made based on the known effects of established CNIs. Nephrotoxicity is typically assessed in animal models by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as through histological examination of kidney tissue.

Calcineurin InhibitorTypical In Vivo Nephrotoxicity Findings in Animal Models
Tacrolimus (FK506) Dose-dependent increases in serum creatinine and BUN. Histological changes include afferent arteriolopathy, tubular vacuolization, and interstitial fibrosis with chronic use.
Cyclosporine A Similar to tacrolimus, causes dose-dependent increases in serum creatinine and BUN. Histologically, it is associated with arteriolar hyalinosis and striped interstitial fibrosis.
This compound In vivo nephrotoxicity data is not currently available in the public domain. Based on its design as a less potent immunosuppressant, it is hypothesized to have a more favorable nephrotoxicity profile, but this requires experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of calcineurin inhibitors.

In Vitro Immunosuppressive Activity Assay (IL-2 Production)

This assay measures the ability of a compound to inhibit the production of IL-2 in stimulated T-cells, a direct indicator of its immunosuppressive potential.

Cell Line: Jurkat cells (a human T-lymphocyte cell line) are commonly used as they produce IL-2 upon stimulation.

Protocol Summary:

  • Cell Culture: Jurkat cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are stimulated to produce IL-2 using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., ionomycin) or with anti-CD3/CD28 antibodies.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, tacrolimus) before stimulation.

  • Incubation: The treated and stimulated cells are incubated for a set period (e.g., 24 hours) to allow for IL-2 production.

  • IL-2 Quantification: The concentration of IL-2 in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of IL-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

IL2_Assay_Workflow Start Start Culture_Jurkat Culture Jurkat T-Cells Start->Culture_Jurkat Pre_Incubate Pre-incubate with Calcineurin Inhibitor Culture_Jurkat->Pre_Incubate Stimulate Stimulate with PMA/Ionomycin Pre_Incubate->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Measure IL-2 via ELISA Collect_Supernatant->ELISA Analyze Calculate % Inhibition and IC50 ELISA->Analyze End End Analyze->End

Caption: Workflow for IL-2 production inhibition assay.

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol outlines a general procedure to evaluate the potential for a novel calcineurin inhibitor to cause kidney damage in an animal model.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Protocol Summary:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to different treatment groups:

    • Vehicle Control

    • Positive Control (e.g., Tacrolimus or Cyclosporine at a known nephrotoxic dose)

    • Test Compound (this compound) at various dose levels

  • Drug Administration: The compounds are administered daily for a specified period (e.g., 28 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Monitoring: Body weight and clinical signs of toxicity are monitored regularly.

  • Sample Collection: Blood samples are collected at specified time points (e.g., weekly and at the end of the study) for biochemical analysis. Urine may also be collected for urinalysis.

  • Biochemical Analysis: Serum is analyzed for markers of kidney function, primarily:

    • Serum Creatinine: An indicator of glomerular filtration rate.

    • Blood Urea Nitrogen (BUN): Another marker of kidney function.

  • Histopathology: At the end of the study, animals are euthanized, and the kidneys are collected, weighed, and processed for histopathological examination. Kidney sections are stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) and examined for signs of damage, such as tubular necrosis, interstitial fibrosis, and arteriolar hyalinosis.

  • Data Analysis: Biochemical data and histopathological scores are statistically compared between the treatment groups.

Nephrotoxicity_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Daily Drug Administration (e.g., 28 days) Grouping->Dosing Monitoring Regular Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Termination Euthanasia and Kidney Collection Dosing->Termination Sample_Collection Periodic Blood/Urine Collection Monitoring->Sample_Collection Biochemistry Serum Analysis (Creatinine, BUN) Sample_Collection->Biochemistry Data_Analysis Statistical Analysis of Biochemical and Histological Data Biochemistry->Data_Analysis Histopathology Histopathological Examination Termination->Histopathology Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo nephrotoxicity assessment.

Conclusion and Future Directions

The available data suggests that this compound is a calcineurin inhibitor with significantly reduced immunosuppressive activity compared to tacrolimus and FK520. This characteristic may offer a wider therapeutic window, particularly for indications where strong immunosuppression is not desired or is detrimental. However, a comprehensive assessment of its safety profile, especially its potential for nephrotoxicity, is crucial for its further development. Direct comparative in vivo studies evaluating the renal effects of this compound against established calcineurin inhibitors are necessary to fully understand its therapeutic potential and risk-benefit profile. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data that will facilitate the evaluation of this and other novel calcineurin inhibitors.

References

JH-FK-08: A Comparative Guide to its In Vivo Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo therapeutic efficacy of JH-FK-08, a novel calcineurin inhibitor, benchmarked against established antifungal agents. The data presented is compiled from preclinical studies, offering a quantitative comparison and detailed experimental insights.

Executive Summary

This compound, a C-22 modified analog of FK520, has emerged as a promising antifungal candidate with a key strategic advantage: potent efficacy against pathogenic fungi, such as Cryptococcus neoformans, coupled with significantly reduced immunosuppressive activity compared to its parent compound, FK506 (tacrolimus).[1][2][3] In vivo studies demonstrate that this compound effectively reduces fungal burden in infected organs and prolongs the survival of treated animals.[1][2][4][5] Furthermore, it exhibits additive or synergistic effects when used in combination with standard antifungal drugs like fluconazole, suggesting its potential role in combination therapy to combat drug resistance and enhance therapeutic outcomes.[1][2]

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound in comparison to FK506, fluconazole, and Amphotericin B in murine models of Cryptococcus neoformans infection.

Table 1: Reduction in Fungal Burden in a Murine Model of Cryptococcosis

Treatment GroupDosageRoute of AdministrationOrganMean Fungal Burden (Log10 CFU)Percent Reduction vs. VehicleReference
Vehicle-Intraperitoneal (i.p.)Lungs~7.0-[4]
This compound40 mg/kg (twice daily)i.p.Lungs~5.5~96.8%[4]
Fluconazole6 mg/kg (twice daily)i.p.Lungs~6.0~90%[4]
This compound + Fluconazole40 mg/kg + 6 mg/kg (twice daily)i.p.Lungs~4.5~99.7%[4]
Vehicle-i.p.Brain~5.5-[4]
This compound40 mg/kg (twice daily)i.p.Brain~4.0~96.8%[4]
Fluconazole6 mg/kg (twice daily)i.p.Brain~5.0~68.4%[4]
This compound + Fluconazole40 mg/kg + 6 mg/kg (twice daily)i.p.Brain~3.0~99.7%[4]

Table 2: Survival Analysis in a Murine Model of Cryptococcosis

Treatment GroupDosageRoute of AdministrationMedian Survival (Days)Percent Increase in Survival vs. VehicleReference
Vehicle-Intraperitoneal (i.p.)~20-[2]
This compound40 mg/kg (twice daily)i.p.~3575%[2]
Fluconazole6 mg/kg (twice daily)i.p.~2525%[2]
This compound + Fluconazole40 mg/kg + 6 mg/kg (twice daily)i.p.>40>100%[2]
Amphotericin B25 mg/kg (daily)Gastric IntubationIncreased survival notedNot directly comparable due to different study design[6]

Table 3: Comparative Immunosuppressive Activity

CompoundDosageAnimal ModelEffect on T-cell Proliferation/FunctionReference
FK5062.5 mg/kg (twice daily)C57BL/6 MiceSignificant inhibition of Tfh cell production[7]
This compound20 mg/kg (twice daily)C57BL/6 MiceNo significant inhibition of Tfh cell production[7]
This compound40 mg/kg (twice daily)C57BL/6 MiceDose-dependent inhibition of Tfh cell production (less potent than FK506)[7]

Mechanism of Action: The Calcineurin Pathway

This compound exerts its antifungal effect by inhibiting the calcineurin signaling pathway, which is crucial for stress responses and virulence in fungi.[1][3] this compound first binds to the immunophilin FKBP12. This complex then binds to and inhibits the phosphatase activity of calcineurin. In fungi, this inhibition disrupts downstream signaling pathways that are essential for growth at host temperature and for pathogenesis.[1][8] The reduced immunosuppressive effect of this compound is attributed to its modified structure, which likely alters its interaction with human calcineurin compared to fungal calcineurin.[1]

Calcineurin_Pathway cluster_fungal_cell Fungal Cell Stress Stress Ca2_influx Ca2+ Influx Stress->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Calcineurin_complex Calcineurin A/B Calmodulin->Calcineurin_complex activates NFAT_dephospho Dephosphorylated CrzA/NFAT Calcineurin_complex->NFAT_dephospho dephosphorylates Nucleus Nucleus NFAT_dephospho->Nucleus translocates to Gene_Expression Stress Response & Virulence Gene Expression Nucleus->Gene_Expression activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds JH-FK-08_FKBP12 This compound-FKBP12 Complex FKBP12->JH-FK-08_FKBP12 JH-FK-08_FKBP12->Calcineurin_complex inhibits

Caption: Calcineurin signaling pathway and the inhibitory action of this compound in fungal cells.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited preclinical studies.

In Vivo Fungal Burden and Survival Studies

  • Animal Model: Female A/J or C57BL/6 mice, 6-8 weeks old.

  • Infection: Mice are intranasally inoculated with a suspension of Cryptococcus neoformans H99 (typically 1 x 10^5 CFU in 50 µL PBS) under isoflurane (B1672236) anesthesia.

  • Treatment:

    • Treatment is initiated 24 hours post-infection.

    • This compound is dissolved in a vehicle of ethanol (B145695) and Tween 80, then diluted in saline.

    • Drugs (this compound, FK506, fluconazole, or vehicle) are administered via intraperitoneal injection twice daily for 14 days.

  • Fungal Burden Assessment:

    • On day 14 post-infection, a subset of mice from each group is euthanized.

    • Lungs, brain, and spleen are aseptically removed, weighed, and homogenized in sterile PBS.

    • Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar containing chloramphenicol.

    • Colony Forming Units (CFU) are counted after incubation at 30°C for 48-72 hours.

  • Survival Study:

    • A separate cohort of mice is monitored daily for signs of morbidity and mortality for a predetermined period (e.g., 40 days).

    • Survival data is plotted using the Kaplan-Meier method and analyzed using the log-rank test.

Immunosuppression Assay

  • Animal Model: C57BL/6 female mice.

  • Immunization and Treatment:

    • Mice are immunized with sheep red blood cells (sRBCs).

    • Concurrent with immunization, mice receive twice-daily intraperitoneal injections of vehicle, FK506, or this compound for a specified duration.

  • Flow Cytometry Analysis:

    • Spleens are harvested, and splenocytes are isolated.

    • Cells are stained with fluorescently labeled antibodies specific for T follicular helper (Tfh) cells (e.g., anti-CD4, -CD44, -CXCR5, -PD-1).

    • The frequency of Tfh cells is determined by flow cytometry to assess the level of immunosuppression.

Experimental_Workflow cluster_infection Infection Model cluster_treatment Treatment Groups (i.p. injections) cluster_endpoints Efficacy Endpoints A Intranasal Inoculation of C. neoformans B Treatment Initiation (24h post-infection) A->B C Vehicle B->C D This compound B->D E Comparator (e.g., Fluconazole) B->E F Combination Therapy B->F G Fungal Burden Assessment (Day 14) C->G H Survival Monitoring (e.g., 40 days) C->H D->G D->H E->G E->H F->G F->H

Caption: Generalized experimental workflow for in vivo efficacy studies of this compound.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound as a novel antifungal agent. Its ability to effectively combat fungal infections in vivo, combined with a favorable safety profile regarding immunosuppression, positions it as a promising candidate for further clinical development. The synergistic activity with existing antifungals further enhances its potential clinical utility, particularly in an era of growing antifungal resistance. Further studies are warranted to explore its efficacy against a broader range of fungal pathogens and to fully elucidate its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

References

JH-FK-08: A Novel Antifungal Demonstrating Potential Against Drug-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DURHAM, NC – In the global fight against increasingly prevalent and life-threatening fungal infections, a novel antifungal compound, JH-FK-08, is showing significant promise in overcoming resistance to existing therapies. Preclinical data indicate that this compound, a derivative of the natural product FK520, exhibits potent activity against a range of fungal pathogens, including strains resistant to current frontline antifungal drugs. This positions this compound as a potential candidate for monotherapy or as a crucial component of combination therapies to treat recalcitrant fungal infections.

This compound is a calcineurin inhibitor, targeting a key fungal signaling pathway essential for virulence and survival in the host. By structurally modifying the FK520 molecule, researchers have engineered this compound to possess enhanced antifungal efficacy with reduced immunosuppressive effects, a significant drawback of earlier calcineurin inhibitors like FK506 (tacrolimus).

Cross-Resistance and Combination Therapy Potential

While direct cross-resistance studies detailing the activity of this compound against a comprehensive panel of antifungal-resistant strains are emerging, the mechanism of action and available data on related compounds suggest a low probability of cross-resistance with existing antifungal classes that target the cell wall (echinocandins) or ergosterol (B1671047) biosynthesis (azoles and polyenes).

Notably, studies on the parent class of compounds have demonstrated synergistic or additive effects when used in combination with standard antifungals. For instance, the combination of FK506 with fluconazole (B54011) has shown synergistic activity against azole-resistant Candida albicans, and with caspofungin against echinocandin-resistant strains. This suggests that this compound could be a valuable partner in combination therapies, potentially restoring the efficacy of older antifungals and combating multi-drug resistant infections. A related compound, JH-FK-05, has demonstrated activity against a pan-azole-resistant strain of Aspergillus fumigatus with a minimum effective concentration (MEC) of 1 μg/mL.[1]

In vivo studies have shown that this compound exhibits additive activity when combined with fluconazole in a murine model of cryptococcosis, significantly reducing fungal burden in the lungs and brain and extending survival.[2]

Quantitative Data Summary

To date, comprehensive quantitative data on the cross-resistance of this compound is still being actively researched. The following table summarizes the available in vitro activity of the related compound JH-FK-05 against a resistant fungal strain.

Fungal StrainAntifungal Resistance ProfileJH-FK-05 MEC (μg/mL)
Aspergillus fumigatus F14946Pan-azole-resistant1

Experimental Protocols

The evaluation of the antifungal activity of this compound and its potential for synergistic interactions with other antifungals is conducted using standardized laboratory methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of fungal isolates to this compound is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi, with some modifications for calcineurin inhibitors.[3][4]

Experimental Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_controls Controls fungal_culture Fungal Isolate Culture (e.g., on SDA) inoculum_prep Inoculum Preparation (Adjust to 0.5 McFarland) fungal_culture->inoculum_prep plate_inoculation Inoculation of 96-well Plate (Fungal Suspension + Drug Dilutions) inoculum_prep->plate_inoculation drug_dilution Serial Dilution of this compound in RPMI-1640 Medium drug_dilution->plate_inoculation incubation Incubation (35°C for 24-48h) plate_inoculation->incubation mic_reading MIC Determination (Visual or Spectrophotometric Reading) incubation->mic_reading growth_control Growth Control (No Drug) sterility_control Sterility Control (No Inoculum)

Broth Microdilution Workflow for MIC Determination.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well. The reading can be done visually or with a microplate reader.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to evaluate the interaction between this compound and other antifungal agents.[6][7]

Experimental Workflow:

CheckerboardAssay cluster_prep Preparation cluster_assay Assay drug_a_dilution Serial Dilution of this compound (Horizontally) plate_setup 96-well Plate with Drug Combinations drug_a_dilution->plate_setup drug_b_dilution Serial Dilution of Existing Antifungal (Vertically) drug_b_dilution->plate_setup inoculum_prep Standardized Fungal Inoculum plate_inoculation Inoculation with Fungal Suspension inoculum_prep->plate_inoculation plate_setup->plate_inoculation incubation Incubation (35°C for 24-48h) plate_inoculation->incubation fic_calculation MIC Reading & FIC Index Calculation incubation->fic_calculation

Checkerboard Assay Workflow for Synergy Testing.

Methodology:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension, and the plate is incubated under the same conditions as the MIC assay.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is defined as synergistic if the FIC index is ≤ 0.5, additive or indifferent if > 0.5 to ≤ 4.0, and antagonistic if > 4.0.[8]

Signaling Pathway of Calcineurin Inhibition

This compound exerts its antifungal effect by inhibiting the calcineurin signaling pathway, which is crucial for fungal stress responses, virulence, and development.

CalcineurinPathway cluster_cell Fungal Cell cluster_inhibition Inhibition Stress Stress Signals (e.g., Host Temperature, Cell Wall Damage) Ca_influx Ca2+ Influx Stress->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin (CnA/CnB) Calmodulin->Calcineurin Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Virulence Virulence & Survival Gene_Expression->Virulence JHFK08 This compound FKBP12 FKBP12 JHFK08->FKBP12 Binds to Inhibitory_Complex This compound-FKBP12 Complex FKBP12->Inhibitory_Complex Inhibitory_Complex->Calcineurin Inhibits

Mechanism of Calcineurin Inhibition by this compound.

In response to stress, intracellular calcium levels rise, activating calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and activate the expression of genes necessary for stress response and virulence. This compound binds to the immunophilin FKBP12, forming a complex that inhibits calcineurin activity, thereby blocking this critical survival pathway.

The development of this compound represents a significant advancement in the search for novel antifungal therapies. Its unique mechanism of action and potential for combination therapy offer hope for overcoming the growing challenge of antifungal resistance. Further clinical studies are warranted to fully elucidate its therapeutic potential.

References

Validating the Reduced Toxicity of JH-FK-08: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of JH-FK-08, a novel calcineurin inhibitor, against the established immunosuppressant Tacrolimus (FK506). The primary focus is to validate the reduced toxicity of this compound, primarily evidenced by its significantly lower immunosuppressive activity. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Executive Summary

This compound, a C22-modified derivative of FK520, has been developed as a potent antifungal agent with a significantly improved therapeutic index.[1] Preclinical data demonstrates that while retaining its intended therapeutic efficacy, this compound exhibits markedly reduced immunosuppressive effects compared to the widely used calcineurin inhibitor, Tacrolimus (FK506). This reduction in on-target toxicity in mammalian cells is a critical step towards developing a safer alternative for treating fungal infections without compromising the patient's immune system.

Data Presentation: Quantitative Comparison of Immunosuppressive Activity

The reduced toxicity of this compound is most clearly demonstrated by its attenuated effect on the mammalian immune system. The following tables summarize the in vitro and in vivo data comparing the immunosuppressive activities of this compound and Tacrolimus (FK506).

Table 1: In Vitro Immunosuppressive Activity

CompoundTargetAssayIC50 (nM)Fold Difference vs. FK506
This compound Human CalcineurinIL-2 Expression Inhibition42.6 ~470-fold less potent
Tacrolimus (FK506)Human CalcineurinIL-2 Expression Inhibition~0.09-

Data sourced from multiple studies on FK520 derivatives.[1][2][3]

Table 2: In Vivo Immunosuppressive Activity in a Murine Model

Treatment Group (Dose)EndpointResultInterpretation
VehicleT follicular helper (Tfh) cell productionBaselineNormal immune response
Tacrolimus (FK506) (2.5 mg/kg)T follicular helper (Tfh) cell productionSignificantly ReducedPotent immunosuppression
This compound (20 mg/kg) T follicular helper (Tfh) cell productionNo Significant ReductionMinimal immunosuppression at a high dose
This compound (40 mg/kg) T follicular helper (Tfh) cell productionNo Significant ReductionMinimal immunosuppression at a very high dose

This data indicates that even at high concentrations, this compound does not significantly suppress the T-cell response in vivo, unlike FK506.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Immunosuppression Assay: IL-2 Expression in Jurkat T-Cells

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Materials:

  • Jurkat E6.1 human T-cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Test compounds (this compound, Tacrolimus) dissolved in DMSO

  • ELISA kit for human IL-2

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain Jurkat E6.1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (no compound).

  • Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to induce T-cell activation and IL-2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Immunosuppression Assay: T Follicular Helper (Tfh) Cell Analysis in Mice

Objective: To assess the in vivo effect of a test compound on the differentiation of T follicular helper (Tfh) cells, a critical component of the adaptive immune response.

Materials:

  • C57BL/6 mice

  • Keyhole limpet hemocyanin (KLH) as an immunogen

  • Alum adjuvant

  • Test compounds (this compound, Tacrolimus) formulated for intraperitoneal (i.p.) injection

  • Flow cytometer

  • Fluorescently labeled antibodies against mouse CD4, CXCR5, and PD-1

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Immunization: Immunize mice with KLH emulsified in alum adjuvant via i.p. injection on day 0.

  • Compound Administration: Administer the test compounds or vehicle control daily via i.p. injection for a specified period (e.g., 7 days).

  • Spleen and Lymph Node Harvest: On day 8, euthanize the mice and harvest the spleens and draining lymph nodes.

  • Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid organs.

  • Cell Staining: Stain the cells with fluorescently labeled antibodies against CD4, CXCR5, and PD-1.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of Tfh cells (CD4+CXCR5+PD-1+) within the total CD4+ T-cell population.[1][4][5][6]

  • Data Analysis: Compare the percentage of Tfh cells between the different treatment groups.

Mandatory Visualizations

Calcineurin Signaling Pathway and Inhibition

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC 2. Signal Transduction CaN Calcineurin PLC->CaN 3. Ca²⁺ Release & Calcineurin Activation NFATp NFAT (phosphorylated) CaN->NFATp 4. Dephosphorylation NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene 5. Nuclear Translocation & Gene Transcription FKBP12 FKBP12 Complex_JH This compound-FKBP12 Complex Complex_FK FK506-FKBP12 Complex JH_FK_08 This compound JH_FK_08->FKBP12 Binds FK506 Tacrolimus (FK506) FK506->FKBP12 Binds Complex_JH->CaN Weak Inhibition Complex_FK->CaN Strong Inhibition IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA 6. Transcription

Caption: Calcineurin signaling pathway and points of inhibition.

Experimental Workflow: In Vivo Immunosuppression Assay

InVivo_Workflow start Start: Animal Acclimatization immunization Day 0: Immunization with KLH/Alum start->immunization treatment Daily Treatment: - Vehicle - this compound - Tacrolimus (FK506) immunization->treatment harvest Day 8: Harvest Spleen & Lymph Nodes treatment->harvest suspension Prepare Single-Cell Suspension harvest->suspension staining Stain for Tfh Markers: CD4, CXCR5, PD-1 suspension->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis: Quantify Tfh Cell Population flow_cytometry->data_analysis end End: Compare Treatment Groups data_analysis->end

Caption: Workflow for the in vivo immunosuppression assay.

Logical Relationship: Therapeutic Index

Therapeutic_Index ti Therapeutic Index (TI) toxicity Toxicity (e.g., Immunosuppression) ti->toxicity Inversely Proportional efficacy Efficacy (e.g., Antifungal Activity) ti->efficacy Directly Proportional jh_fk_08 This compound high_ti High TI (Safer) jh_fk_08->high_ti fk506 Tacrolimus (FK506) low_ti Low TI (Less Safe) fk506->low_ti high_ti->ti low_ti->ti

Caption: Relationship between toxicity, efficacy, and therapeutic index.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.